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  • Product: 4-(Allyloxy)benzamide
  • CAS: 97960-35-5

Core Science & Biosynthesis

Foundational

Spectroscopic data for 4-(Allyloxy)benzamide (NMR, IR, MS)

Spectroscopic Profiling and Analytical Characterization of 4-(Allyloxy)benzamide: A Technical Guide Executive Summary 4-(Allyloxy)benzamide is a highly versatile intermediate utilized across organic synthesis and medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling and Analytical Characterization of 4-(Allyloxy)benzamide: A Technical Guide

Executive Summary

4-(Allyloxy)benzamide is a highly versatile intermediate utilized across organic synthesis and medicinal chemistry[1],[2]. It serves as a critical structural motif in the development of analgesic agents[3] and acts as a specialized derivatization agent for synthesizing chiral stationary phases used in supercritical fluid chromatography[4]. For researchers integrating this compound into complex synthetic pipelines, rigorous spectroscopic validation is non-negotiable. This whitepaper provides an in-depth analysis of the physicochemical properties, synthesis methodologies, and definitive spectroscopic data (NMR, IR, MS) required to unambiguously characterize 4-(allyloxy)benzamide.

Physicochemical Identity

Before initiating advanced spectroscopic workflows, baseline physicochemical parameters must be established to ensure bulk material integrity[1],[2],[5].

PropertyValue
Chemical Name 4-(Allyloxy)benzamide
CAS Registry Number 97960-35-5
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance White crystalline solid
Melting Point 144–146 °C

High-Fidelity Synthesis & In-Process Validation

Traditional amide syntheses often rely on harsh, moisture-sensitive acid chlorides and generate stoichiometric waste. The following self-validating protocol details a "green" synthesis of 4-(allyloxy)benzamide directly from 4-allyloxybenzaldehyde, utilizing a Cu(II)-catalyzed rearrangement of an in situ generated aldoxime under neat conditions[6],[5].

Step-by-Step Methodology:

  • Oxime Formation (In Situ): In a dried reaction vessel, intimately mix 4-allyloxybenzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and sodium acetate (1.1 mmol).

    • Causality: NaOAc buffers the system, liberating free hydroxylamine from its hydrochloride salt to nucleophilically attack the aldehyde, forming the intermediate aldoxime[6].

  • Catalytic Activation: Add CuSO₄·5H₂O (5 mol%).

    • Causality: The Cu(II) metal center coordinates with the oximic hydroxyl group. This Lewis acid activation lowers the activation energy required for dehydration to a transient nitrile intermediate, which is subsequently hydrated to the primary amide[6],[7].

  • Thermal Condensation: Heat the neat solid mixture to 110 °C on an oil bath with vigorous stirring for 2 hours.

    • Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using EtOAc/Hexane (1:1). The starting aldehyde (high R_f) should completely disappear, replaced by a highly polar spot indicative of the primary amide[5].

  • Quench & Phase Separation: Cool the mixture to ambient temperature. Add 2 mL of deionized water and extract with ethyl acetate (3 × 6 mL).

    • Causality: Water quenches the catalyst and dissolves inorganic byproducts (NaOAc, NaCl, CuSO₄), while the ethyl acetate selectively partitions the target organic product[5].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and pass through a short silica gel pad (60–120 mesh) using EtOAc/n-hexane (1:1).

    • Validation Check: The process yields a white solid (approx. 98% yield). Verify the melting point (144–146 °C) as a primary quality control gate before proceeding to NMR[5].

Workflow Start 4-Allyloxybenzaldehyde + NH2OH·HCl + NaOAc Catalyst CuSO4·5H2O (5 mol%) Neat, 110 °C, 2 h Start->Catalyst Workup Aqueous Quench & EtOAc Extraction Catalyst->Workup Purification Silica Gel Filtration (EtOAc/Hexane 1:1) Workup->Purification Product 4-(Allyloxy)benzamide (White Solid, 98% Yield) Purification->Product NMR NMR Spectroscopy (1H & 13C in CDCl3) Product->NMR IR FT-IR Spectroscopy (KBr Pellet) Product->IR MS LC-MS Analysis (ESI+ Mode) Product->MS

Figure 1: Green synthesis workflow and spectroscopic validation pipeline for 4-(Allyloxy)benzamide.

Spectroscopic Characterization & Mechanistic Causality

The structural validation of 4-(allyloxy)benzamide relies on orthogonal spectroscopic techniques. The data below is derived from standardized analytical runs[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the carbon-hydrogen framework. The ¹H and ¹³C NMR spectra were acquired in CDCl₃.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃) [5]

Chemical Shift (δ, ppm) Multiplicity J-Coupling (Hz) Integration Structural Assignment & Causality
7.79 dd 8.0, 1.6 2H Ar-H (ortho to amide): Deshielded by the electron-withdrawing anisotropic effect of the carbonyl group.
6.94 d 8.8 2H Ar-H (ortho to ether): Shielded by the electron-donating resonance (+R) of the allylic oxygen.
6.10–6.02 m - 1H -CH=CH₂ (internal vinyl): Complex multiplet due to splitting by the adjacent methylene and both terminal vinylic protons.
6.00 br s - 2H -NH₂ (amide): Broadened due to the quadrupolar relaxation of the ¹⁴N nucleus (spin I = 1) and proton exchange.
5.43 dd 17.2, 1.2 1H =CH₂ (terminal trans): Large J-coupling (17.2 Hz) dictated by the Karplus equation for a ~180° dihedral angle.
5.32 dd 10.4, 1.2 1H =CH₂ (terminal cis): Smaller J-coupling (10.4 Hz) corresponding to the ~0° dihedral angle with the internal proton.

| 4.59 | dd | 2.4, 1.6 | 2H | -O-CH₂- (allylic): Deshielded by the adjacent electronegative oxygen atom. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃) [5]

Chemical Shift (δ, ppm) Carbon Type Structural Assignment
168.9 Quaternary Amide Carbonyl (C=O)
161.6 Quaternary Aromatic C-O (para to amide)
132.6 Methine Internal Vinylic Carbon (-CH=)
129.3 Methine Aromatic CH (ortho to amide)
125.7 Quaternary Aromatic C (ipso to amide)
118.2 Methylene Terminal Vinylic Carbon (=CH₂)
114.5 Methine Aromatic CH (ortho to ether)

| 68.9 | Methylene | Allylic Methylene (-O-CH₂-) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy (KBr pellet) acts as a rapid, self-validating tool to confirm functional group transformations, specifically the presence of the primary amide[5].

Table 3: Key FT-IR Vibrational Modes [5]

Wavenumber (cm⁻¹) Vibrational Mode Mechanistic Causality
3371, 3170 N-H Stretch (Asym. & Sym.) Confirms primary amide. Hydrogen bonding in the solid state shifts these bands slightly lower than in dilute solution.
1655 C=O Stretch (Amide I) Shifted lower than an isolated ketone (~1715 cm⁻¹) due to nitrogen lone-pair resonance increasing the C=O single-bond character.
1621 N-H Bend (Amide II) Characteristic in-plane bending of the primary amide group.
1246, 1012 C-O-C Stretch Asymmetric and symmetric stretching of the aryl-alkyl ether linkage.

| 939, 842 | =CH₂ & Ar-H Out-of-Plane Bend | Confirms the terminal alkene and the para-disubstituted benzene ring geometry. |

Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing positive Electrospray Ionization (ESI+) confirms the exact molecular mass.

  • Observation: The spectrum yields a base peak at m/z = 178 [5].

  • Causality: The molecular weight of the compound is 177.20 g/mol . The basicity of the amide nitrogen facilitates facile protonation in the ESI source, resulting in the highly stable [M+H]⁺ pseudomolecular ion. The soft ionization nature of ESI prevents the fragmentation of the relatively fragile allylic ether bond, ensuring the parent ion remains the dominant species.

References

  • ChemScene. 4-(Allyloxy)benzamide.
  • GuideChem. 4-Prop-2-enoxybenzamide.
  • Szmuszkovicz, J. (1978). Analgesic n-(2-aminocycloaliphatic)benzamides. U.S. Patent No. 4,098,904. Washington, DC: U.S.
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Exploratory

The Ascendant Role of Allyloxy Benzamides in Modern Drug Discovery: A Technical Guide for Researchers

Abstract The benzamide scaffold has long been a cornerstone in medicinal chemistry, valued for its versatile pharmacophoric properties. The strategic incorporation of an allyloxy moiety onto this core structure has unloc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzamide scaffold has long been a cornerstone in medicinal chemistry, valued for its versatile pharmacophoric properties. The strategic incorporation of an allyloxy moiety onto this core structure has unlocked a new dimension of therapeutic potential, giving rise to a class of compounds with significant promise in oncology, neuroinflammation, and neurodegenerative disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning field of allyloxy benzamides. We will delve into their core mechanisms of action, explore their diverse research applications, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. This guide is designed to be a practical resource, empowering researchers to harness the full potential of this exciting chemical class.

Introduction: The Allyloxy Group as a Strategic Bioisostere

The introduction of an allyloxy group (–O–CH₂–CH=CH₂) to the benzamide framework is not a trivial substitution. This functional group imparts unique physicochemical properties that can profoundly influence a molecule's biological activity. The allyl group can participate in various non-covalent interactions within biological targets and its terminal double bond offers a reactive handle for further chemical modification. This guide will explore the multifaceted roles of the allyloxy group in enhancing the therapeutic index of benzamide-based compounds.

Core Mechanisms of Action: Modulating Key Cellular Pathways

Allyloxy benzamides exert their biological effects through interactions with a range of protein targets. The primary mechanisms identified in the literature include kinase inhibition and the modulation of inflammatory and neurotoxic pathways.

Kinase Inhibition: A Dominant Anticancer Strategy

A significant number of allyloxy benzamide derivatives have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival.[1][2] Its aberrant activation is a hallmark of many cancers. Certain benzamide derivatives have been identified as dual inhibitors of PI3K and other key cancer-related enzymes like histone deacetylases (HDACs).[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes AllyloxyBenzamide Allyloxy Benzamide (Inhibitor) AllyloxyBenzamide->PI3K Inhibition

Caption: Allyloxy benzamides can inhibit the PI3K/Akt/mTOR signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that transmits signals from cell surface receptors to DNA in the nucleus, playing a central role in cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is also heavily implicated in various cancers. Benzamide derivatives have been investigated as inhibitors of key kinases within this cascade, such as MEK and ERK.[6]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulation AllyloxyBenzamide Allyloxy Benzamide (Inhibitor) AllyloxyBenzamide->MEK Inhibition

Caption: Inhibition of the MAPK/ERK pathway by allyloxy benzamides.

Anti-Inflammatory and Neuroprotective Mechanisms

Beyond oncology, allyloxy benzamides have shown significant promise in treating inflammatory conditions and neurodegenerative diseases.

Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key players in the synthesis of pro-inflammatory prostaglandins.[7] Some benzamide derivatives have been shown to inhibit COX-1 and COX-2, suggesting their potential as anti-inflammatory agents.[8]

In the context of neurodegenerative diseases and ischemic stroke, excessive activation of N-methyl-D-aspartate receptors (NMDARs) leads to excitotoxicity and neuronal cell death.[9] This process often involves the interaction between the postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[10] Certain benzyloxy benzamide derivatives have been shown to disrupt this interaction, offering a neuroprotective effect.[9]

NMDAR_Excitotoxicity_Pathway Glutamate Excess Glutamate NMDAR NMDAR Glutamate->NMDAR Over-activation Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx PSD95_nNOS PSD95-nNOS Complex Ca_Influx->PSD95_nNOS Activation NO_Production Excess NO Production PSD95_nNOS->NO_Production NeuronalDamage Neuronal Damage NO_Production->NeuronalDamage AllyloxyBenzamide Allyloxy Benzamide (Inhibitor) AllyloxyBenzamide->PSD95_nNOS Disruption

Caption: Neuroprotective mechanism of allyloxy benzamides via disruption of PSD95-nNOS interaction.

Therapeutic Applications and Preclinical Evidence

The diverse mechanisms of action of allyloxy benzamides translate into a broad range of potential therapeutic applications.

Oncology

The ability of allyloxy benzamides to inhibit key kinase signaling pathways makes them attractive candidates for cancer therapy. Preclinical studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Compound ClassTarget(s)Cancer Cell Line(s)Reported IC50Reference
Benzyloxyquinoxaline PropanamidesHDAC6MCF-7, HCT-116, HeLa, PC-36.93 - 94.14 µM[11]
4-(Arylaminomethyl)benzamidesEGFR, VEGFR2, PDGFRaK5623.6 - 6.9 µM[12]
Benzamide-based dual inhibitorsPI3Kα, HDAC3Jeko-120.3 nM (PI3Kα), 24.5 nM (HDAC3)[3]
Inflammatory Disorders

The anti-inflammatory properties of allyloxy benzamides, primarily through COX inhibition, suggest their utility in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Compound ClassTarget(s)In Vivo ModelEfficacyReference
Thiophene derivativesCOX-2, 5-LOXCarrageenan-induced paw edemaSignificant reduction in edema[8]
Trisubstituted thiophenesCOX-2Carrageenan-induced paw edemaIC50 = 5.45 µM (COX-2)[8]
Neurodegenerative Diseases

The neuroprotective effects of allyloxy benzamides position them as promising therapeutic agents for a range of neurological disorders, including ischemic stroke and Alzheimer's disease.

Compound ClassTarget/MechanismIn Vitro/In Vivo ModelEfficacyReference
Benzyloxy benzamide derivativesPSD95-nNOS PPIPrimary cortical neurons, MCAO rat modelImproved neuroprotection, reduced infarct size[9]
Benzamide-hydroxypyridinone hybridsMAO-BIn vitro assayIC50 = 68.4 nM[9]
S-allyl-L-cysteine (SAC)Calpain inhibition, anti-ER stressCultured hippocampal neuronsPotent neuroprotection[13]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and evaluation of allyloxy benzamides.

General Synthesis of 4-Allyloxy-N-arylbenzamides

This protocol outlines a general and robust method for the synthesis of 4-allyloxy-N-arylbenzamides, which can be adapted for the synthesis of a diverse library of analogues.

Synthesis_Workflow Start 4-Hydroxybenzoic acid Step1 Allylation (Allyl bromide, K₂CO₃, Acetone) Start->Step1 Intermediate1 4-Allyloxybenzoic acid Step1->Intermediate1 Step2 Chlorination (Thionyl chloride) Intermediate1->Step2 Intermediate2 4-Allyloxybenzoyl chloride Step2->Intermediate2 Step3 Amide Coupling (Substituted aniline, Pyridine, DCM) Intermediate2->Step3 Product 4-Allyloxy-N-arylbenzamide Step3->Product

Caption: General synthetic workflow for 4-allyloxy-N-arylbenzamides.

Step 1: Synthesis of 4-Allyloxybenzoic acid

  • To a solution of 4-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add allyl bromide (1.2 eq) dropwise to the mixture at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with dilute HCl to precipitate the product.

  • Filter, wash with water, and dry to obtain 4-allyloxybenzoic acid.

Step 2: Synthesis of 4-Allyloxybenzoyl chloride

  • To a solution of 4-allyloxybenzoic acid (1.0 eq) in dry dichloromethane (DCM), add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-allyloxybenzoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of 4-Allyloxy-N-arylbenzamide

  • To a solution of the desired substituted aniline (1.0 eq) in dry DCM, add pyridine (1.2 eq) at 0 °C.

  • Add a solution of 4-allyloxybenzoyl chloride (1.1 eq) in dry DCM dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-allyloxy-N-arylbenzamide.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a common method to assess the inhibitory activity of allyloxy benzamides against a specific protein kinase.[13]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Allyloxy benzamide test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Add the luminescent kinase assay reagent to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by plotting the percent inhibition against the compound concentration.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used in vivo model is employed to evaluate the anti-inflammatory potential of test compounds.[14][15]

Materials:

  • Male Wistar rats (180-200 g)

  • 1% (w/v) Carrageenan solution in saline

  • Allyloxy benzamide test compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups: vehicle control, reference drug, and test compound groups (at least two different doses).

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of allyloxy benzamides is highly dependent on the substitution pattern on both the benzamide and the N-aryl ring. Key SAR observations include:

  • Allyloxy Position: The position of the allyloxy group on the benzamide ring can significantly impact activity. Para-substitution is common and often leads to potent compounds.

  • N-Aryl Substitution: The nature and position of substituents on the N-aryl ring are critical for target binding and selectivity. Electron-withdrawing or lipophilic groups can enhance activity depending on the target.[8]

  • Linker Flexibility: The length and flexibility of the linker connecting the benzamide core to other pharmacophoric elements can influence the compound's ability to adopt the optimal conformation for binding to the target protein.[12]

Future Perspectives and Conclusion

Allyloxy benzamides represent a promising and versatile class of compounds with significant potential for the development of novel therapeutics. Their ability to modulate key signaling pathways in cancer, inflammation, and neurodegeneration makes them a rich area for further investigation. Future research should focus on optimizing the potency and selectivity of these compounds through systematic SAR studies, as well as exploring their pharmacokinetic and pharmacodynamic properties in more detail. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry. The continued exploration of the chemical space around the allyloxy benzamide scaffold is poised to yield the next generation of targeted therapies for a range of debilitating diseases.

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Sources

Foundational

The Versatility of 4-(Allyloxy)benzamide: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functional molecules. Among these, 4-(Allyloxy)benzamide emerges as a highly versatile synthetic intermediate, offering a unique combination of a reactive amide moiety, a modifiable aromatic core, and a strategically positioned allyl group ripe for a multitude of chemical transformations. This guide provides a comprehensive technical overview of 4-(Allyloxy)benzamide, from its synthesis and characterization to its extensive applications as a scaffold in medicinal chemistry and materials science. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers aiming to harness the synthetic potential of this valuable intermediate.

Physicochemical Properties and Spectroscopic Profile

4-(Allyloxy)benzamide (C₁₀H₁₁NO₂) is a white to off-white solid with a molecular weight of 177.20 g/mol .[1] Its structure, featuring a primary amide and an allyl ether, provides a foundation for its diverse reactivity.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [1]
CAS Number 97960-35-5[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.General knowledge
Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of 4-(Allyloxy)benzamide is crucial for reaction monitoring and product confirmation.

¹H NMR (Predicted):

  • Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.9-7.0 and 7.7-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating allyloxy group will be upfield, while the protons ortho to the electron-withdrawing amide group will be downfield.

  • Amide Protons: A broad singlet for the -NH₂ protons (approx. δ 5.5-6.5 ppm), which may be exchangeable with D₂O.

  • Allyl Protons:

    • A multiplet for the internal vinyl proton (-CH=) (approx. δ 6.0-6.1 ppm).

    • Two doublets of quartets for the terminal vinyl protons (=CH₂) (approx. δ 5.3-5.5 ppm).

    • A doublet for the methylene protons (-O-CH₂-) (approx. δ 4.5-4.6 ppm).

¹³C NMR (Predicted):

  • Carbonyl Carbon: A signal in the downfield region (approx. δ 168-170 ppm).

  • Aromatic Carbons: Four signals in the aromatic region (approx. δ 114-162 ppm). The carbon attached to the oxygen will be the most downfield among the ring carbons.

  • Allyl Carbons: Signals for the three carbons of the allyl group (approx. δ 69 ppm for -O-CH₂-, δ 118 ppm for =CH₂, and δ 133 ppm for -CH=).

Infrared (IR) Spectroscopy: The IR spectrum of 4-(Allyloxy)benzamide will exhibit characteristic absorption bands for its functional groups:

  • N-H Stretching: Two medium intensity bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

  • C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.

  • C-O Stretching: A strong band around 1250 cm⁻¹ for the aryl ether C-O bond.

  • C=C Stretching: A medium intensity band around 1645 cm⁻¹ for the allyl C=C double bond.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 177. The fragmentation pattern would likely involve the loss of the allyl group and cleavage of the amide bond.

Synthesis of 4-(Allyloxy)benzamide: A Two-Step Approach

The most common and efficient synthesis of 4-(Allyloxy)benzamide involves a two-step process: the O-allylation of a readily available starting material, 4-hydroxybenzoic acid, followed by the amidation of the resulting 4-(allyloxy)benzoic acid.

graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

Start [label="4-Hydroxybenzoic Acid", fillcolor="#FBBC05"]; Intermediate [label="4-(Allyloxy)benzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="4-(Allyloxy)benzamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label=" Step 1: O-Allylation "]; Intermediate -> Product [label=" Step 2: Amidation "]; }

Synthetic workflow for 4-(Allyloxy)benzamide.
Step 1: Synthesis of 4-(Allyloxy)benzoic Acid

This step involves the Williamson ether synthesis, where the phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from allyl bromide.

Protocol: O-Allylation of 4-Hydroxybenzoic Acid

Materials:

  • 4-Hydroxybenzoic acid

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • Dissolve 4-hydroxybenzoic acid (1.38 g, 10 mmol) in DMF (25 mL).

  • Add anhydrous potassium carbonate (5.53 g, 40 mmol) to the solution to form a suspension.

  • Add allyl bromide (3.5 mL, 40 mmol) to the suspension.

  • Heat the reaction mixture to 60°C for 3 hours.

  • After cooling to room temperature, filter the reaction mixture through Celite to remove the inorganic salts.

  • To the filtrate, add a solution of NaOH (4N, 5 mL, 20 mmol) in dioxane. This step saponifies the ester that might have formed as a byproduct.

  • Stir the mixture at 60°C for 15 minutes.

  • After cooling, acidify the mixture with HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 4-(allyloxy)benzoic acid as a white solid.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without causing significant side reactions.

  • Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature (60°C): This moderate temperature provides sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.

  • Saponification (NaOH/Dioxane): This step is crucial to hydrolyze any allyl 4-(allyloxy)benzoate that may have formed by the reaction of the carboxylate with allyl bromide, thus maximizing the yield of the desired carboxylic acid.

Step 2: Synthesis of 4-(Allyloxy)benzamide

The final step is the conversion of the carboxylic acid to a primary amide. A common method involves activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

Protocol: Amidation of 4-(Allyloxy)benzoic Acid

Materials:

  • 4-(Allyloxy)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia (gas) or concentrated ammonium hydroxide solution

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend 4-(allyloxy)benzoic acid (1.78 g, 10 mmol) in anhydrous DCM (20 mL).

  • Add thionyl chloride (1.1 mL, 15 mmol) dropwise to the suspension at 0°C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(allyloxy)benzoyl chloride.

  • Dissolve the crude acid chloride in anhydrous THF (20 mL) and cool to 0°C.

  • Bubble ammonia gas through the solution or add concentrated ammonium hydroxide (excess) dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Quench the reaction by adding water and extract the product with DCM or ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(allyloxy)benzamide.

Causality Behind Experimental Choices:

  • Activating Agent (SOCl₂): Thionyl chloride is a common and effective reagent for converting carboxylic acids to the more reactive acid chlorides.

  • Ammonia Source: Gaseous ammonia or a concentrated aqueous solution provides the nucleophile for the formation of the primary amide. Using an excess ensures the complete conversion of the acid chloride.

  • Temperature Control: The initial reaction with thionyl chloride and the subsequent amidation are performed at low temperatures to control the exothermic nature of the reactions and minimize side products.

The Allyl Group: A Hub for Synthetic Diversification

The true synthetic utility of 4-(Allyloxy)benzamide lies in the reactivity of its terminal allyl group. This double bond serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

graph Allyl_Reactions { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#5F6368"];

A [label="4-(Allyloxy)benzamide", fillcolor="#FBBC05"]; B [label="Epoxidation\n(e.g., m-CPBA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Dihydroxylation\n(e.g., OsO₄, NMO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Thiol-Ene Click Reaction\n(e.g., R-SH, photoinitiator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="4-(Glyceridyloxy)benzamide", fillcolor="#F1F3F4"]; F [label="4-(2,3-Dihydroxypropoxy)benzamide", fillcolor="#F1F3F4"]; G [label="Thioether Adduct", fillcolor="#F1F3F4"];

A -> B; A -> C; A -> D; B -> E; C -> F; D -> G; }

Key transformations of the allyl group in 4-(Allyloxy)benzamide.
Epoxidation

The conversion of the allyl double bond to an epoxide introduces a reactive three-membered ring, which can be opened by various nucleophiles to generate a range of functionalized derivatives.

Protocol: Epoxidation of 4-(Allyloxy)benzamide

Materials:

  • 4-(Allyloxy)benzamide

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve 4-(allyloxy)benzamide (1.77 g, 10 mmol) in DCM (50 mL).

  • Add m-CPBA (approximately 1.2 equivalents) portion-wise to the solution at 0°C.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.

  • Wash the organic layer with Na₂S₂O₃ solution to remove excess peroxide, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(glycidyloxy)benzamide.

Dihydroxylation

The syn-dihydroxylation of the allyl group leads to the formation of a diol, a common functional group in many biologically active molecules and a precursor for further transformations.

Protocol: Dihydroxylation of 4-(Allyloxy)benzamide

Materials:

  • 4-(Allyloxy)benzamide

  • Osmium tetroxide (OsO₄) (catalytic amount)

  • N-Methylmorpholine N-oxide (NMO) (co-oxidant)

  • Acetone/Water solvent mixture

  • Sodium sulfite (Na₂SO₃) solution

Procedure:

  • Dissolve 4-(allyloxy)benzamide (1.77 g, 10 mmol) in a mixture of acetone and water (e.g., 4:1 v/v, 50 mL).

  • Add NMO (1.2 equivalents) to the solution.

  • Add a catalytic amount of OsO₄ (e.g., 2 mol%).

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Quench the reaction by adding a saturated solution of Na₂SO₃ and stir for 30 minutes.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-(2,3-dihydroxypropoxy)benzamide.

Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a highly efficient and versatile "click" reaction that allows for the facile introduction of a wide range of thiol-containing molecules onto the allyl scaffold.[2][3][4] This reaction proceeds via a radical mechanism and is often initiated by UV light.

Protocol: Thiol-Ene Reaction with 4-(Allyloxy)benzamide

Materials:

  • 4-(Allyloxy)benzamide

  • A thiol-containing molecule (R-SH)

  • A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • An appropriate solvent (e.g., THF or methanol)

  • UV lamp (e.g., 365 nm)

Procedure:

  • In a quartz reaction vessel, dissolve 4-(allyloxy)benzamide (1 mmol), the thiol (1.1-1.5 equivalents), and the photoinitiator (e.g., 1-5 mol%) in the chosen solvent.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiate the reaction mixture with a UV lamp at room temperature.

  • Monitor the reaction progress by TLC or NMR.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting thioether adduct by column chromatography.

Applications in Drug Discovery and Materials Science

The derivatives of 4-(Allyloxy)benzamide are of significant interest in both medicinal chemistry and materials science due to the diverse functionalities that can be introduced.

Medicinal Chemistry: A Scaffold for Neuroprotective Agents

Benzamide derivatives are known to possess a wide range of biological activities.[5] Recent studies have highlighted the potential of benzyloxy benzamide derivatives as neuroprotective agents for the treatment of ischemic stroke.[5][6] These compounds act by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), an event linked to neuronal injury in stroke.[6] The 4-(allyloxy)benzamide scaffold provides a key starting point for the synthesis of analogues of these neuroprotective agents. The allyl group can be modified to introduce different functionalities to optimize pharmacokinetic and pharmacodynamic properties.

Compound Class Target Therapeutic Potential Reference
Benzyloxy benzamide derivativesPSD95-nNOS interactionIschemic stroke[6]
Kv2.1 InhibitorsKv2.1 potassium channelNeuroprotection in ischemic stroke[7]
Materials Science: Building Blocks for Functional Polymers

The allyl group is a valuable functional moiety in polymer chemistry, serving as a monomer or a site for post-polymerization modification.[8][9][] 4-(Allyloxy)benzamide can be utilized as a functional monomer in polymerization reactions, such as free-radical polymerization, to introduce the benzamide functionality into the polymer backbone. The resulting polymers may exhibit interesting properties, such as enhanced thermal stability and specific binding capabilities. Furthermore, the allyl group can be used for the synthesis of functional macromonomers via techniques like Atom Transfer Radical Polymerization (ATRP).[11] These macromonomers can then be used to create well-defined polymer architectures, such as block copolymers and polymer networks. The thiol-ene reaction, in particular, is a powerful tool for creating cross-linked polymer networks with tailored properties for applications in coatings, adhesives, and biomaterials.[2][3]

Conclusion

4-(Allyloxy)benzamide is a synthetically accessible and highly versatile intermediate that offers a wealth of opportunities for chemical innovation. Its strategic combination of a reactive amide, a tunable aromatic ring, and a modifiable allyl group makes it an ideal starting point for the synthesis of a diverse range of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of 4-(allyloxy)benzamide in their pursuit of novel therapeutics and advanced materials. As the demand for sophisticated molecular architectures continues to grow, the importance of such versatile building blocks will undoubtedly increase, solidifying the role of 4-(allyloxy)benzamide as a cornerstone of modern organic synthesis.

References

  • Chen, W. et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 261, 115871.
  • Ghosh, P. & Nanda, A. K. (2011). Synthesis of bis-allyloxy functionalized polystyrene and poly (methyl methacrylate) macromonomers using a new ATRP initiator. Journal of Polymer Science Part A: Polymer Chemistry, 49(16), 3549-3559.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Benzyloxy Benzamide Derivatives as Neuroprotective Agents. BenchChem.
  • PubMed. (2024). Discovery of 2-Ethoxy-5-isobutyramido- N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. Available at: [Link]

  • Karim, M. R. et al. (2022).
  • BenchChem. (2025). Optimizing reaction conditions for 4-benzoylbenzamide synthesis. BenchChem.
  • BioWorld. (2023). Discovery of neuroprotective agent for ischemic stroke reported. Available at: [Link]

  • Wikipedia. (n.d.). Thiol-ene reaction. Available at: [Link]

  • Lee, D. et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297.
  • Khan, S. S. et al. (2023). 4-(Allyloxy)benzohydrazide.
  • NIST. (n.d.). Benzaldehyde, 4-(2-propenyloxy)-. NIST WebBook. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). UV initiated thiol-ene chemistry: A facile and modular synthetic methodology for the construction of functional 3D networks.
  • Taylor & Francis Online. (n.d.). Thiol-ene reaction – Knowledge and References.
  • PubChem. (n.d.). 4-(Allyloxy)benzaldehyde. Available at: [Link]

  • PubChemLite. (n.d.). Benzamide, 4-allyloxy-3,5-diethyl-. Available at: [Link]

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  • BOC Sciences. (n.d.). Allyl Monomers.
  • NIST. (n.d.). Benzamide. NIST WebBook.
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  • ResearchGate. (2023). Amidation of 4-dodecyloxybenzoic acid methyl ester with Ethylendiamine?.
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Exploratory

The Benzamide Scaffold in Targeted Therapeutics: Mechanistic Insights and Preclinical Workflows

As a Senior Application Scientist navigating the complexities of targeted drug discovery, I frequently encounter the benzamide pharmacophore as a privileged scaffold. Its unique stereoelectronic properties allow it to in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of targeted drug discovery, I frequently encounter the benzamide pharmacophore as a privileged scaffold. Its unique stereoelectronic properties allow it to interface with diverse metalloenzymes and nucleotide-binding pockets. This technical guide synthesizes the mechanistic foundations of benzamide derivatives—specifically focusing on their roles as Histone Deacetylase (HDAC) and Poly(ADP-ribose) Polymerase (PARP) inhibitors—and provides field-proven, self-validating protocols for evaluating their biological activity.

Mechanistic Foundations of Benzamide Derivatives

Class I HDAC Inhibition: The 2-Aminobenzamide Zinc-Binding Group (ZBG)

Unlike hydroxamic acids (e.g., vorinostat) which act as pan-HDAC inhibitors, benzamide derivatives like entinostat (MS-275) and CPD-60 exhibit strict selectivity for Class I HDACs (HDAC1, 2, and 3), while remaining virtually inactive against HDAC8 and Class II isoforms 1.

The structural basis for this selectivity lies in the pharmacophore's tripartite architecture: a surface recognition cap, a hydrophobic linker, and the 2-aminobenzamide ZBG. Crystallographic and docking studies reveal that the carbonyl oxygen of the benzamide coordinates tightly with the catalytic Zn²⁺ ion (average distance of 2.3 Å) in the enzyme's active site. Simultaneously, the adjacent amino group forms a critical hydrogen bond with a conserved histidine residue (His140 in HDAC1) 2. This dual-interaction modality requires a specific pocket geometry that is only present in HDAC1-3, driving the isoform selectivity that minimizes off-target toxicity in clinical applications 3.

PARP Inhibition: Nicotinamide Mimicry and Chromatin Trapping

The earliest PARP inhibitors, such as 3-aminobenzamide, were designed to mimic the nicotinamide moiety of NAD⁺, the natural substrate of PARP enzymes 4. By competitively binding the catalytic domain, these benzamide derivatives block poly(ADP-ribosyl)ation (PARylation), preventing the recruitment of downstream DNA repair complexes.

However, modern drug development has shifted focus from pure catalytic inhibition to "PARP trapping." Advanced benzamide-derived hybrids lock PARP1/2 onto damaged DNA, creating highly cytotoxic DNA-protein crosslinks. This prevents replication fork progression, leading to double-strand breaks (DSBs) and cell death—a phenomenon particularly lethal in tumors with homologous recombination repair (HRR) deficiencies, such as BRCA-mutated cancers.

Quantitative Structure-Activity Relationship (SAR) Data

To benchmark new compounds, it is critical to compare their potency against established clinical standards. The table below summarizes the in vitro inhibitory activity of key benzamide derivatives.

Compound Class / NamePrimary Target(s)IC₅₀ (nM)Key Structural FeatureRef.
Entinostat (MS-275) HDAC 1, 2, 3100 – 500Pyridyl-methyl linker, 2-aminobenzamide ZBG3
CPD-60 HDAC 110 – 50Benzamide ZBG with internal cavity substituents2
3-Aminobenzamide PARP 1~30,000Simple benzamide core mimicking nicotinamide4
Olaparib-Benzamide Hybrid PARP 1 / HDAC5 (PARP) / 40 (HDAC)Phthalazinone cap fused with a Benzamide ZBG5

Emerging Paradigm: Dual PARP/HDAC Inhibition

A major limitation of PARP inhibitors is acquired resistance, often mediated by the restoration of HRR pathways. Recent rational drug design has successfully fused the phthalazinone core of olaparib with a benzamide ZBG, creating first-in-class dual PARP/HDAC inhibitors 5.

By inhibiting HDACs, these compounds transcriptionally repress HRR proteins (like BRCA1 and RAD51). This pharmacologically induces a "BRCAness" phenotype, synthetically sensitizing the tumor to the concurrent PARP inhibition.

G DualInhibitor Benzamide Dual Inhibitor HDAC HDAC1/2/3 Inhibition DualInhibitor->HDAC Cap & ZBG Binding PARP PARP1/2 Trapping DualInhibitor->PARP Phthalazinone/Benzamide Motif HRR Downregulation of HRR Proteins (BRCA1, RAD51) HDAC->HRR Transcriptional Repression SSB Unrepaired Single-Strand Breaks PARP->SSB Blocked Base Excision Repair DSB Double-Strand Breaks (DSBs) HRR->DSB Failed Homologous Recombination SSB->DSB Replication Fork Collapse Apoptosis Synthetic Lethality / Apoptosis DSB->Apoptosis Caspase Activation

Mechanism of synthetic lethality induced by dual PARP/HDAC benzamide inhibitors.

Self-Validating Experimental Protocols

To ensure robust data generation, protocols must be designed with internal causality checks. Below are two foundational workflows for evaluating benzamide derivatives.

Kinetic Profiling of HDAC Isoform Selectivity

This protocol utilizes a fluorogenic substrate assay to determine the IC₅₀ of benzamide derivatives against specific HDAC isoforms.

  • Step 1: Substrate & Buffer Preparation

    • Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 1 mg/mL BSA.

    • Causality: Benzamides require active site zinc coordination. Depleted Zn²⁺ in recombinant enzyme preparations causes false negatives. Supplement the buffer with 1 µM ZnSO₄ to ensure the structural integrity of the HDAC catalytic pocket.

  • Step 2: Enzyme-Inhibitor Pre-incubation

    • Incubate recombinant HDAC1, HDAC6, and HDAC8 with serial dilutions of the benzamide derivative (0.1 nM to 10 µM) for 30 minutes at 37°C.

  • Step 3: Reaction Initiation & Kinetic Readout

    • Add the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final).

    • Causality: The AMC fluorophore is quenched when conjugated. Deacetylation by HDAC, followed by the addition of a developer (trypsin), cleaves the unacetylated lysine to release AMC.

    • Measure fluorescence continuously (Ex: 360 nm, Em: 460 nm) for 60 minutes.

  • Step 4: Self-Validation System

    • Control 1: Run Vorinostat (SAHA) as a pan-HDAC positive control. If SAHA fails to inhibit HDAC6 or HDAC8, the enzyme batch is compromised.

    • Control 2: Run Entinostat as a Class I selective control. It must show >100-fold selectivity for HDAC1 over HDAC6/8 to validate the assay's dynamic range.

Chromatin Fractionation for PARP Trapping Validation

To distinguish a true PARP trapper from a simple catalytic inhibitor, one must isolate the insoluble chromatin fraction where trapped PARP resides.

  • Step 1: Cellular Treatment & Damage Induction

    • Treat MDA-MB-436 (BRCA1-mutant) cells with the benzamide derivative for 2 hours.

    • Causality: Add 0.01% Methyl methanesulfonate (MMS) for the final 30 minutes. MMS acts as an alkylating agent, inducing basal single-strand DNA damage. This forces PARP1 recruitment to the chromatin, providing a baseline of engagement necessary to observe trapping.

  • Step 2: Subcellular Fractionation

    • Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl) to release the cytosolic fraction.

    • Resuspend the nuclear pellet in a high-salt extraction buffer (300 mM NaCl, 1% NP-40).

    • Causality: The high salt concentration disrupts weak electrostatic interactions. Soluble nucleoplasmic PARP will elute into the supernatant, while covalently trapped or tightly locked PARP will remain in the insoluble chromatin pellet.

  • Step 3: Immunoblotting & Self-Validation System

    • Resolve the chromatin pellet via SDS-PAGE and probe for PARP1 and Histone H3 (loading control).

    • Validation Check: Run Veliparib (a strong catalytic inhibitor but weak trapper) alongside Talazoparib (a potent trapper). If Veliparib shows high PARP1 retention in the pellet, the 300 mM NaCl wash was insufficiently stringent, and the protocol must be optimized.

References

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond.
  • Novel dual inhibitors of PARP and HDAC induce intratumoral STING-mediated antitumor immunity in triple-negative breast cancer.

Sources

Foundational

4-(Allyloxy)benzamide: A Technical Guide to Safety, Handling, Storage, and Synthetic Workflows

As a bifunctional building block, 4-(Allyloxy)benzamide (CAS: 97960-35-5) is highly valued in advanced organic synthesis, particularly in the rational design of chiral stationary phases (CSPs) for chromatography[1] and a...

Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional building block, 4-(Allyloxy)benzamide (CAS: 97960-35-5) is highly valued in advanced organic synthesis, particularly in the rational design of chiral stationary phases (CSPs) for chromatography[1] and as an intermediate in pharmaceutical development. This whitepaper provides a comprehensive, mechanistically grounded guide to its physicochemical properties, storage requirements, and experimental handling.

Physicochemical Profile & Structural Logic

Understanding the reactivity of 4-(allyloxy)benzamide requires analyzing its two distinct functional moieties: the allyl ether group and the primary benzamide group .

PropertyValue
Chemical Name 4-(Allyloxy)benzamide
CAS Number 97960-35-5[2]
Molecular Formula C₁₀H₁₁NO₂[2]
Molecular Weight 177.20 g/mol [2]
Purity Standard ≥98%[2]
Storage Conditions Sealed in dry, 2-8°C[2]
SMILES O=C(N)C1=CC=C(OCC=C)C=C1[2]
Mechanistic Vulnerabilities
  • The Allyl Ether Moiety : The allylic C–H bonds possess low bond dissociation energy due to resonance stabilization of the resulting radical. This makes the terminal alkene highly susceptible to radical-mediated auto-oxidation and cross-linking.

  • The Benzamide Moiety : The primary amide (-CONH₂) is highly polar, acting as both a strong hydrogen-bond donor and acceptor. This promotes extensive intermolecular hydrogen bonding, making the crystalline solid prone to hygroscopic caking.

Storage Guidelines & Degradation Pathways

Commercial guidelines dictate that 4-(allyloxy)benzamide must be stored "sealed in dry, 2-8°C" [2]. As an application scientist, it is critical to understand the causality behind these parameters:

  • Why 2-8°C (Refrigeration)? Ambient heat provides the kinetic energy necessary to overcome the activation barrier for hydrogen abstraction by atmospheric oxygen diradicals. Refrigeration drastically slows this initiation step, preventing the formation of explosive hydroperoxides and spontaneous radical polymerization of the allyl group.

  • Why Sealed in Dry (Desiccation)? Introduction of atmospheric moisture disrupts the compound's native hydrogen-bonded crystal lattice. Water molecules intercalate and bind to the amide groups, leading to hygroscopic caking. This not only complicates precise stoichiometric weighing but can also lead to slow hydrolysis of the amide over extended periods.

Degradation Heat Elevated Heat Allyl Allyl Ether Moiety Heat->Allyl catalyzes Oxygen Atmospheric Oxygen Oxygen->Allyl attacks Moisture Moisture / Humidity Amide Benzamide Moiety Moisture->Amide interacts with AutoOx Peroxide Formation Allyl->AutoOx leads to Polymer Radical Cross-linking Allyl->Polymer leads to Caking Hygroscopic Caking Amide->Caking leads to

Mechanistic pathways of 4-(Allyloxy)benzamide degradation under improper storage conditions.

Safety & Hazard Mitigation (E-E-A-T)

While not acutely toxic, benzamide derivatives can act as mild to moderate respiratory and dermal irritants.

  • Personal Protective Equipment (PPE): Nitrile gloves must be worn, as they offer superior chemical resistance against aromatic amides compared to latex. Safety goggles and a standard lab coat are mandatory.

  • Handling: Always handle the dry powder inside a certified fume hood. The crystalline dust can easily become airborne, posing an inhalation hazard that may irritate the mucosal membranes.

  • Spill Response: In the event of a spill, do not use water initially, as it may cause the powder to cake and adhere to surfaces. Sweep up the solid using a static-free brush, place it in a sealed hazardous waste container, and wipe the area with a solvent like ethanol or acetone before final aqueous cleaning.

Experimental Workflows: Synthesis of Chiral Stationary Phases

One of the most prominent applications of 4-(allyloxy)benzamide is its use as a monomer in the synthesis of polysiloxane-based chiral stationary phases (CSPs) for capillary gas chromatography[1]. The terminal alkene is grafted onto a polyhydromethylsiloxane backbone, while the amide group provides the necessary hydrogen-bonding sites for chiral recognition of enantiomers (e.g., amino acids)[1].

Self-Validating Hydrosilylation Protocol

Step 1: Reagent Preparation In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-(allyloxy)benzamide and polyhydromethylsiloxane in anhydrous toluene.

  • Causality: Argon and strictly anhydrous toluene are critical. Any trace moisture will react with the Si–H bonds of the siloxane in the presence of the platinum catalyst to form silanols, terminating the polymerization prematurely and ruining the stationary phase.

Step 2: Catalysis Inject a catalytic amount of chloroplatinic acid (Speier's catalyst) dissolved in isopropanol. Heat the reaction mixture to 90°C.

  • Causality: The Pt(IV) complex is reduced in situ to an active Pt species. This catalyst coordinates both the terminal alkene of the allyl group and the silane, driving a regioselective anti-Markovnikov addition to yield a stable terminal alkylsilane linkage.

Step 3: In-Process Reaction Monitoring Withdraw a 0.1 mL aliquot every 2 hours and analyze it via FT-IR spectroscopy.

  • Self-Validation: Do not rely on arbitrary reaction times. The reaction is definitively complete only when the characteristic Si–H stretching band at ~2160 cm⁻¹ and the terminal alkene C=C stretch at ~1645 cm⁻¹ are entirely depleted from the spectrum.

Step 4: Purification Cool the mixture to room temperature and precipitate the polymer by adding the solution dropwise into a beaker of vigorously stirred cold methanol.

  • Causality: The grafted polysiloxane CSP is highly hydrophobic and insoluble in methanol, whereas unreacted 4-(allyloxy)benzamide monomer and catalyst residues remain soluble. This differential solubility ensures the recovery of a highly pure polymer suitable for capillary column coating.

Workflow Start 4-(Allyloxy)benzamide + Polysiloxane Cat Pt Catalyst (H2PtCl6) in Anhydrous Toluene Start->Cat Heat Heat to 90°C (Inert Atmosphere) Cat->Heat Grafting Anti-Markovnikov Hydrosilylation Heat->Grafting Wash Methanol Precipitation & Solvent Washing Grafting->Wash Product Chiral Stationary Phase (CSP) Polymer Wash->Product

Step-by-step hydrosilylation workflow for synthesizing polysiloxane stationary phases.

References
  • Polysiloxanes containing thermally stable chiral amide side-chains for capillary gas and supercritical fluid chromatography . Bradshaw, J. S., Aggarwal, S. K., Rouse, C. A., & Lee, M. L. Journal of Chromatography A, 405, 169-177 (1987). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-(Allyloxy)benzamide via Williamson Etherification

Introduction & Synthetic Strategy The synthesis of 4-(allyloxy)benzamide from 4-hydroxybenzamide is a fundamental transformation utilized in the preparation of advanced pharmaceutical intermediates, cross-linked polymers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Strategy

The synthesis of 4-(allyloxy)benzamide from 4-hydroxybenzamide is a fundamental transformation utilized in the preparation of advanced pharmaceutical intermediates, cross-linked polymers, and fine chemicals. The target molecule features both a terminal alkene and a primary amide, making it a highly versatile bifunctional building block.

To achieve this transformation, we employ a regioselective Williamson ether synthesis . This protocol outlines a robust, self-validating methodology that prioritizes high yield, operational safety, and strict control over regioselectivity to prevent unwanted side reactions.

Mechanistic Rationale & Causality

As with any advanced organic synthesis, understanding the physicochemical properties of the reagents dictates the experimental design. The following principles govern this protocol:

  • Regioselectivity (O- vs. N-Alkylation): 4-hydroxybenzamide possesses two competing nucleophilic sites: the phenolic hydroxyl group and the primary amide nitrogen. The pKa​ of a phenol is approximately 10, whereas the pKa​ of a primary amide is significantly higher, typically around 15–17 [[1]](). By utilizing a mild base like potassium carbonate ( K2​CO3​ ), we selectively deprotonate the more acidic phenol to form a highly reactive phenoxide anion, leaving the amide intact and strictly favoring O-alkylation 2.

  • Electrophile and SN​2 Kinetics: The Williamson etherification proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism 3. Allyl bromide is a primary, allylic halide. Its lack of steric hindrance and the resonance-stabilized nature of the adjacent double bond make it an exceptional electrophile for rapid backside attack, effectively outcompeting E2 elimination pathways 4.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is the optimal solvent for this reaction. As a polar aprotic solvent, DMF solvates the potassium cation ( K+ ) but leaves the phenoxide anion unsolvated ("naked"), thereby dramatically increasing its nucleophilicity and accelerating the reaction rate 4.

  • Thermal Control: The reaction is strictly maintained at 60 °C. Exposing aryl allyl ethers to temperatures exceeding 150–200 °C triggers the aromatic Claisen rearrangement—a thermal [3,3]-sigmatropic rearrangement where the O-allyl group migrates to the ortho-carbon of the aromatic ring [[5]]().

Reaction Pathway Visualization

G N1 4-Hydroxybenzamide (Starting Material) N3 Phenoxide Anion Intermediate (Selective Deprotonation, pKa ~10) N1->N3 + Base N2 K2CO3 in DMF (Mild Base & Polar Aprotic Solvent) N2->N3 N5 SN2 Nucleophilic Attack (Backside Attack on Allylic Carbon) N3->N5 N4 Allyl Bromide (Primary Electrophile) N4->N5 N6 4-(Allyloxy)benzamide (Crude Product) N5->N6 - KBr N7 Aqueous Workup & Extraction (Removal of DMF and Salts) N6->N7 N8 Purified 4-(Allyloxy)benzamide N7->N8

Workflow for the regioselective Williamson ether synthesis of 4-(Allyloxy)benzamide.

Reagent Matrix

Table 1: Quantitative Reagent Summary (10 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
4-Hydroxybenzamide 137.141.0 eq1.37 gLimiting Reagent / Nucleophile precursor
Potassium Carbonate ( K2​CO3​ ) 138.211.5 eq2.07 gMild Base (Anhydrous)
Allyl Bromide 120.981.2 eq1.45 g (1.04 mL)Electrophile
N,N-Dimethylformamide (DMF) 73.09N/A15.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11N/A~100 mLExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Deprotonation and Nucleophile Generation
  • Apparatus Setup: Equip an oven-dried 50 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser. Flush the system with inert gas (Nitrogen or Argon) if available, though this reaction is generally tolerant of atmospheric moisture.

  • Reagent Addition: Add 4-hydroxybenzamide (1.37 g, 10.0 mmol) and anhydrous K2​CO3​ (2.07 g, 15.0 mmol) to the flask.

  • Solvation: Suspend the solid mixture in 15 mL of anhydrous DMF.

  • Pre-incubation: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 30 minutes.

    • Causality: This incubation period ensures complete deprotonation of the phenol to the phenoxide anion prior to the introduction of the electrophile, preventing unreacted phenol from participating in off-target side reactions.

Phase 2: Alkylation via SN​2
  • Heating: Place the flask in a pre-heated oil bath or heating block set to exactly 60 °C.

  • Electrophile Addition: Using a syringe, add allyl bromide (1.04 mL, 12.0 mmol) dropwise over a period of 5 minutes.

    • Causality: Dropwise addition prevents a sudden spike in local concentration and mitigates any exothermic runaway, ensuring a controlled SN​2 substitution.

  • Reaction: Maintain stirring at 60 °C for 4 to 6 hours.

Phase 3: Reaction Monitoring (Self-Validation)
  • TLC Preparation: After 4 hours, pull a 10 µL aliquot of the reaction mixture and dilute it in 1 mL of EtOAc.

  • TLC Execution: Spot the diluted mixture alongside a pure 4-hydroxybenzamide standard on a silica gel TLC plate. Elute using a mobile phase of Ethyl Acetate:Hexanes (1:1 v/v).

  • Validation: Visualize under a UV lamp (254 nm). The starting material is highly polar and will have a low Rf​ (~0.2). The successful formation of the O-alkylated product is confirmed by the appearance of a new, less polar spot at an Rf​ of ~0.5. Proceed to workup only when the starting material spot is completely consumed.

Phase 4: Workup and Isolation
  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold distilled water.

    • Causality: This quenches the reaction, solubilizes the inorganic salts ( KBr and unreacted K2​CO3​ ), and induces the precipitation of the hydrophobic product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water (3 × 20 mL) followed by saturated aqueous NaCl (brine, 20 mL).

    • Causality: Extensive water washing is critical. DMF has a high boiling point (153 °C) and is highly miscible with organics; multiple aqueous washes partition the DMF out of the organic layer 4.

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 5: Purification
  • Recrystallization: Purify the crude solid by recrystallizing it from a minimal amount of hot ethanol or an ethyl acetate/hexane mixture. Filter the resulting crystals and dry them under a high vacuum to yield pure 4-(allyloxy)benzamide.

Quantitative Data & Expected Results

Table 2: Reaction Monitoring and Analytical Expectations

ParameterExpected Value / ObservationAnalytical Purpose
Reaction Time 4 – 6 hoursEnsures complete conversion without degradation.
TLC Rf​ (Starting Material) ~0.2 (EtOAc:Hexanes 1:1)Baseline verification of 4-hydroxybenzamide.
TLC Rf​ (Product) ~0.5 (EtOAc:Hexanes 1:1)Confirms formation of the less polar ether product.
Expected Yield 80% – 90%Validates the efficiency of the SN​2 protocol.
Physical Appearance White to off-white crystalline solidIndicates successful removal of colored impurities.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry Master Organic Chemistry [Link]

  • Williamson Ether Synthesis ChemTalk[Link]

  • Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae PubMed Central (PMC) / NIH[Link]

  • Two Methods for the Synthesis of Phenacetin University of Missouri (Modular Laboratory Program in Chemistry)[Link]

Sources

Application

Application Note: Williamson Ether Synthesis of 4-(Allyloxy)benzamide

Strategic Rationale & Introduction The synthesis of 4-(allyloxy)benzamide represents a fundamental yet critical transformation in medicinal chemistry and drug development. Benzamide derivatives are privileged scaffolds f...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The synthesis of 4-(allyloxy)benzamide represents a fundamental yet critical transformation in medicinal chemistry and drug development. Benzamide derivatives are privileged scaffolds frequently utilized in the design of receptor agonists and antagonists, including therapies targeting metabolic disorders[1]. The introduction of an allyloxy group at the para position provides a highly versatile synthetic handle. The terminal alkene can undergo subsequent late-stage functionalizations—such as olefin cross-metathesis, epoxidation, or hydroboration—enabling rapid structure-activity relationship (SAR) exploration.

The most robust methodology for constructing this aryl-alkyl ether linkage is the Williamson ether synthesis[2]. This Application Note details an optimized, highly chemoselective protocol for the O-alkylation of 4-hydroxybenzamide using allyl bromide, specifically tailored for high-yield recovery, operational safety, and scalable execution.

Mechanistic Causality & Chemoselectivity

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[2]. The success of this reaction hinges on the precise modulation of nucleophilicity and the suppression of competing side reactions.

  • Base Selection ( K2​CO3​ ) : The phenolic hydroxyl group of 4-hydroxybenzamide has a pKa​ of approximately 7.5–8.0, rendered more acidic than an unsubstituted phenol by the electron-withdrawing para-carboxamide group. Potassium carbonate ( K2​CO3​ ) is the optimal base because it is sufficiently strong to quantitatively deprotonate the phenol, yet mild enough to prevent the hydrolysis of the primary amide[1]. Furthermore, it avoids the deprotonation of the amide nitrogen, which would lead to unwanted N-alkylation.

  • Solvent Selection (DMF) : N,N-Dimethylformamide (DMF) is a polar aprotic solvent that excellently solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic. This significantly accelerates the SN​2 attack on the electrophilic allylic carbon[3].

  • Temperature Control : The reaction is maintained at 60°C. This provides sufficient thermal energy to overcome the SN​2 activation barrier while remaining well below the thermal threshold (~200°C) required to trigger an aromatic Claisen rearrangement, which would undesirably migrate the allyl group to the ortho position[2].

Mechanism Phenol 4-Hydroxybenzamide Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide K2CO3 (- KHCO3) Transition SN2 Transition State (Concerted) Phenoxide->Transition Attack on Allylic Carbon SideReaction N-Alkylation (Suppressed by K2CO3) Phenoxide->SideReaction Minor Pathway AllylBr Allyl Bromide (Electrophile) AllylBr->Transition Product 4-(Allyloxy)benzamide + KBr Transition->Product Bromide Departure

Mechanistic pathway and chemoselectivity in the SN2 O-alkylation process.

Experimental Design & Optimization Data

To establish the most efficient protocol, various reaction parameters were evaluated. The quantitative data below summarizes the optimization of the O-alkylation step, highlighting the necessity of the chosen conditions.

Table 1: Optimization of Reaction Conditions for O-Alkylation

SolventBaseTemperatureTimeYield (%)Chemoselectivity (O:N)
Acetone K2​CO3​ 56°C (Reflux)12 h72%>99:1
DMF K2​CO3​ 60°C 5 h 89% >99:1
THFNaH0°C to RT4 h65%85:15
CH3​CN Cs2​CO3​ 80°C6 h84%>99:1

Analysis: While strong bases like Sodium hydride (NaH) in THF provide rapid reaction times, they compromise chemoselectivity by partially deprotonating the amide, leading to a mixture of products. DMF combined with K2​CO3​ at 60°C delivers the optimal balance of high yield, perfect O-selectivity, and operational safety[1][3].

Detailed Experimental Protocol

Workflow N1 1. Deprotonation 4-Hydroxybenzamide + K2CO3 in DMF N2 2. Alkylation Add Allyl Bromide (60°C, 5h) N1->N2 N3 3. Workup Water Quench & EtOAc Extraction N2->N3 N4 4. Purification Recrystallization (EtOH/H2O) N3->N4 N5 Pure Product 4-(Allyloxy)benzamide N4->N5

Workflow for the Williamson ether synthesis of 4-(Allyloxy)benzamide.

Materials & Reagents:

  • 4-Hydroxybenzamide (1.0 equiv, 10 mmol, 1.37 g)

  • Allyl bromide (1.2 equiv, 12 mmol, 1.04 mL)

  • Potassium carbonate, anhydrous (2.0 equiv, 20 mmol, 2.76 g)

  • N,N-Dimethylformamide (DMF), anhydrous (25 mL)

  • Ethyl acetate (EtOAc), Distilled Water, 5% Aqueous LiCl, Brine

Step-by-Step Methodology:

  • Phenoxide Generation (Self-Validating Step):

    • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzamide (1.37 g) in anhydrous DMF (25 mL) under an inert atmosphere (optional but recommended).

    • Add finely powdered, anhydrous K2​CO3​ (2.76 g) to the solution.

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Causality & Observation: This pre-incubation ensures complete deprotonation. The mixture will transition to a slightly yellow hue, serving as a visual confirmation of phenoxide anion formation.

  • Electrophile Addition:

    • Using a syringe, add allyl bromide (1.04 mL) dropwise over 5 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes and minimizes the risk of polyalkylation or side reactions.

  • Heating & Reaction Monitoring:

    • Attach a reflux condenser and heat the reaction mixture to 60°C using an oil bath or heating block.

    • Maintain stirring for 5 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using 50% EtOAc in Hexanes as the eluent.

    • Causality: The disappearance of the highly polar 4-hydroxybenzamide spot (lower Rf​ ) and the appearance of a new, less polar spot (higher Rf​ ) validates reaction progression.

  • Quenching & Liquid-Liquid Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of ice-cold distilled water.

    • Extract the aqueous phase with EtOAc (3 x 50 mL).

    • Causality: The aqueous quench solubilizes the potassium bromide byproduct and the bulk of the DMF, driving the highly organic 4-(allyloxy)benzamide into the EtOAc phase.

  • Washing & Drying:

    • Wash the combined organic layers with 5% aqueous LiCl solution (2 x 50 mL), followed by brine (50 mL).

    • Causality: DMF is notoriously difficult to remove via evaporation; washing with aqueous LiCl is a highly effective, field-proven technique for extracting residual DMF from the organic layer.

    • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallize the crude off-white solid from a mixture of hot ethanol and water to yield pure 4-(allyloxy)benzamide as white crystalline needles.

References

  • Title: Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis of functional polymers by atom transfer radical polymerization Source: Carnegie Mellon University (CMU) URL: [Link]

Sources

Method

Application Note: Chemoselective O-Allylation of 4-Hydroxybenzamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Importance The synthesis of 4-(allyloxy)benzam...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Importance

The synthesis of 4-(allyloxy)benzamide via the O-allylation of 4-hydroxybenzamide is a fundamental transformation in organic synthesis. This specific structural motif serves as a critical intermediate in the development of advanced pharmaceutical agents, including potent elastase inhibitors for acute lung injury , and acts as a functional tether in the design of permethyl-substituted β-cyclodextrin chiral stationary phases for chromatography .

Achieving high yields requires strict control over chemoselectivity to prevent competing N-allylation at the primary amide. This guide details a field-proven, self-validating protocol for the exclusive O-allylation of 4-hydroxybenzamide, grounded in mechanistic causality and optimized reaction engineering.

Mechanistic Rationale: The Causality of Reagent Selection

The core challenge in this transformation is the presence of two distinct nucleophilic sites: the phenolic hydroxyl group and the primary amide.

  • Thermodynamic Differentiation: The phenolic -OH has a pKa of approximately 9.5, whereas the primary amide -NH₂ has a pKa of roughly 15. By selecting a mild inorganic base like Potassium Carbonate (K₂CO₃), the phenol is quantitatively deprotonated while the amide remains fully protonated.

  • Kinetic Enhancement via Solvent: The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is not arbitrary. DMF effectively solvates the potassium cation but leaves the phenoxide anion "naked." This lack of hydrogen bonding dramatically increases the nucleophilicity of the phenoxide.

  • Electrophilic Attack: The highly reactive phenoxide undergoes a rapid bimolecular nucleophilic substitution (S_N2) with allyl bromide. The soft nature of the allylic halide pairs perfectly with the phenoxide, driving the reaction to completion with >99% chemoselectivity.

G A 4-Hydroxybenzamide (Substrate) C Phenoxide Anion (O-Nucleophile) A->C Deprotonation (pKa ~9.5) B K2CO3 in DMF (Mild Base / Aprotic) B->C Promotes E SN2 Alkylation (60 °C, 5 h) C->E Attacks D Allyl Bromide (Electrophile) D->E Substrate F 4-(Allyloxy)benzamide (Target Product) E->F Aqueous Workup & Precipitation

Figure 1: S_N2 mechanistic workflow demonstrating the chemoselective O-allylation pathway.

Quantitative Data: Reaction Optimization

To illustrate the causality behind the chosen conditions, the following table summarizes the optimization data. Stronger bases (like NaH) or protic solvents (like EtOH) compromise either yield or chemoselectivity .

EntrySolventBase (1.5 eq)Temp (°C)Time (h)Yield (%)Chemoselectivity (O:N)
1EthanolK₂CO₃78 (Reflux)1245%>95:5
2AcetoneK₂CO₃60 (Reflux)878%>99:1
3DMF K₂CO₃ 60 5 92% >99:1
4DMFNaH0 to 25285%80:20

Table 1: Impact of solvent and base selection on the allylation of 4-hydroxybenzamide. DMF and K₂CO₃ provide the optimal balance of nucleophilic activation and chemoselectivity.

Experimental Protocol

This procedure is designed as a self-validating system . Visual cues and simple chromatographic checks are embedded into the workflow to ensure real-time verification of success without requiring immediate LC-MS analysis.

Reagents Required
  • 4-Hydroxybenzamide (1.37 g, 10.0 mmol)

  • Potassium Carbonate, anhydrous (2.07 g, 15.0 mmol, 1.5 eq)

  • Allyl Bromide (1.45 g, 1.04 mL, 12.0 mmol, 1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (15 mL)

Step-by-Step Methodology
  • Phenoxide Generation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzamide (1.37 g) and anhydrous DMF (15 mL). Stir until fully dissolved. Add K₂CO₃ (2.07 g) in one portion.

    • Validation Cue: The suspension will turn slightly yellow over 30 minutes at room temperature, confirming the formation of the phenoxide anion.

  • Electrophile Addition: Place the flask in a water bath (to absorb any mild exotherm). Add allyl bromide (1.04 mL) dropwise over 5 minutes via syringe.

  • Alkylation: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath for 5 hours.

  • In-Process Monitoring (TLC): After 4 hours, check the reaction progress using Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 1:1).

    • Validation Cue: The highly polar starting material (R_f ≈ 0.1) will disappear, replaced by a distinct, UV-active product spot migrating much higher (R_f ≈ 0.45).

  • Aqueous Quench and Isolation: Cool the reaction mixture to room temperature. Vigorously stir the mixture while slowly pouring it into 75 mL of ice-cold distilled water.

    • Validation Cue: Because the O-allylated product is highly hydrophobic compared to the starting material and DMF, it will immediately crash out of the aqueous phase as a white precipitate.

  • Purification: Filter the white precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 × 20 mL) to remove residual DMF and inorganic salts (KBr, KHCO₃). Dry the solid under high vacuum at 45 °C overnight. (Expected yield: ~1.63 g, 92%).

Analytical Validation

To definitively confirm the structural integrity of the synthesized 4-(allyloxy)benzamide, verify the product against the following expected Nuclear Magnetic Resonance (NMR) benchmarks:

  • ¹H NMR (400 MHz, CDCl₃ / DMSO-d₆):

    • δ 7.79 (d, J = 8.8 Hz, 2H, Aromatic ortho to amide)

    • δ 6.94 (d, J = 8.8 Hz, 2H, Aromatic ortho to ether)

    • δ 6.05 (ddt, J = 17.2, 10.4, 5.2 Hz, 1H, Internal alkene CH)

    • δ 5.44 (dd, J = 17.2, 1.6 Hz, 1H, Terminal alkene CH₂ - trans)

    • δ 5.33 (dd, J = 10.4, 1.2 Hz, 1H, Terminal alkene CH₂ - cis)

    • δ 4.60 (dt, J = 5.2, 1.6 Hz, 2H, Allylic CH₂)

    • δ 7.85 & 7.20 (br s, 2H, Amide NH₂ - shifts vary by solvent concentration)

The presence of the distinct allylic doublet-of-triplets at ~4.60 ppm integrating to 2 protons, combined with the intact amide broad singlets, provides absolute confirmation of successful O-allylation over N-allylation.

References

  • Lin, L., et al. (2022). "Elastase Inhibitor Cyclotheonellazole A: Total Synthesis and In Vivo Biological Evaluation for Acute Lung Injury". Journal of Medicinal Chemistry. URL:[Link]

  • Grob, K., & Grob, G. (1981). "Investigation on chiral capillary columns and their application in separation of enantiomers". Journal of Chromatography A. URL:[Link]

  • Yi, G., et al. (1995). "A Convenient Synthesis of a Permethyl-Substituted β-Cyclodextrin-Containing Polysiloxane Stationary Phase Using an Amide Linking Group". Journal of Heterocyclic Chemistry. URL:[Link]

Application

The Strategic Application of 4-(Allyloxy)benzamide in Solid-Phase Peptide Synthesis for the Production of C-Terminal Amides

Introduction: A Modern Approach to C-Terminal Amide Synthesis In the landscape of therapeutic peptide development, the synthesis of C-terminal peptide amides is of paramount importance, as amidation can significantly enh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Approach to C-Terminal Amide Synthesis

In the landscape of therapeutic peptide development, the synthesis of C-terminal peptide amides is of paramount importance, as amidation can significantly enhance biological activity, metabolic stability, and bioavailability. Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide manufacturing, and the choice of a suitable linker to anchor the nascent peptide chain to the solid support is a critical determinant of the overall success of the synthesis.[1] The 4-(Allyloxy)benzamide linker has emerged as a versatile and efficient tool for the production of peptide amides, offering an orthogonal cleavage strategy that is compatible with the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection scheme.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of the 4-(Allyloxy)benzamide linker in SPPS. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its synthesis, attachment to the resin, and the subsequent cleavage of the synthesized peptide amide.

The Chemical Rationale: Orthogonality and Mild Cleavage

The utility of the 4-(Allyloxy)benzamide linker is rooted in the unique properties of the allyl protecting group. This group is stable to the acidic and basic conditions routinely employed in Fmoc-based SPPS for the removal of side-chain and Nα-protecting groups, respectively.[2] The final cleavage of the peptide from the resin is achieved under mild, near-neutral conditions using a palladium(0) catalyst, a process that preserves the integrity of sensitive amino acid residues and complex peptide modifications.[3][4]

The cleavage mechanism is based on the palladium(0)-catalyzed allylic substitution. The Pd(0) complex undergoes oxidative addition to the allyl ether linkage, forming a π-allyl palladium(II) intermediate. In the presence of a suitable nucleophilic "allyl scavenger," the allyl group is transferred to the scavenger, regenerating the Pd(0) catalyst and releasing the C-terminal peptide amide.[2]

Experimental Workflows and Protocols

Part 1: Synthesis of the 4-(Allyloxy)benzamide Linker

The synthesis of the 4-(Allyloxy)benzamide linker begins with the preparation of 4-(allyloxy)benzoic acid, which is then converted to the more reactive 4-(allyloxy)benzoyl chloride.

Protocol 1: Synthesis of 4-(Allyloxy)benzoic Acid

  • In a 500 mL three-necked flask, dissolve 100.0 g of p-hydroxybenzoic acid in 200 mL of ethanol.

  • Prepare an aqueous solution containing 44.0 g of potassium hydroxide and 1.5 g of potassium iodide in 100 mL of water and add it to the flask. Stir until the solution is clear.

  • Add 87.6 mL of allyl bromide to the reaction mixture.

  • Reflux the mixture for 10 hours. During this time, a white precipitate of 4-(allyloxy)benzoic acid will form.[5]

  • After cooling, filter the precipitate, wash with water, and dry to yield the product.

Protocol 2: Synthesis of 4-(Allyloxy)benzoyl Chloride

  • In a 250 mL flask, suspend 50.0 g of 4-(allyloxy)benzoic acid in 70 mL of thionyl chloride.

  • Stir the mixture at room temperature for 1 hour.

  • Increase the temperature and reflux for 3 hours.[5]

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain 4-(allyloxy)benzoyl chloride as a pale yellow liquid.[5]

Part 2: Attachment of the Linker to the Solid Support

The 4-(allyloxy)benzoyl chloride is then coupled to an aminomethylated polystyrene resin to generate the final solid support for peptide synthesis.

Protocol 3: Coupling of 4-(Allyloxy)benzoyl Chloride to Aminomethyl Resin

  • Swell aminomethylated polystyrene resin (e.g., 1.0 g, with a loading capacity of 0.4 mmol NH₂/g) in dimethylformamide (DMF) (10 mL).

  • In a separate vessel, dissolve 4-(allyloxy)benzoyl chloride (2 mmol) in DMF (10 mL).

  • Add the solution of the linker to the swollen resin.

  • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (2 mmol).

  • Stir the suspension at room temperature for 18 hours.

  • Filter the resin and wash it sequentially with methanol, dichloromethane, and again with methanol (3 x 20 mL for 1 minute each).

  • Dry the resin in vacuo. To ensure complete reaction, a second coupling can be performed.[6]

Part 3: Solid-Phase Peptide Synthesis

With the linker-functionalized resin in hand, the peptide chain can be assembled using standard Fmoc-SPPS protocols.

Workflow for Peptide Elongation:

SPPS_Workflow Resin 4-(Allyloxy)benzamide Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Fmoc-Amino Acid Coupling (e.g., HBTU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Final_Peptide Resin-Bound Protected Peptide Repeat->Final_Peptide Post_Cleavage_Workflow Cleavage_Solution Crude Peptide in Cleavage Solution Precipitation Precipitation (Cold Diethyl Ether) Cleavage_Solution->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing (Cold Diethyl Ether) Centrifugation->Washing Drying Drying (Lyophilization) Washing->Drying RP_HPLC Purification (RP-HPLC) Drying->RP_HPLC Final_Product Pure Peptide Amide RP_HPLC->Final_Product

Sources

Method

4-(Allyloxy)benzamide as a building block for heterocyclic compounds

Introduction to 4-(Allyloxy)benzamide 4-(Allyloxy)benzamide is a versatile organic compound characterized by a benzamide core substituted with an allyloxy group at the para position.[1] This bifunctional molecule serves...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 4-(Allyloxy)benzamide

4-(Allyloxy)benzamide is a versatile organic compound characterized by a benzamide core substituted with an allyloxy group at the para position.[1] This bifunctional molecule serves as a valuable building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. The presence of the amide functionality and the terminal double bond in the allyl group offers two reactive sites for chemical modifications, allowing for the introduction of diverse functional groups and the formation of various ring systems.[1]

Chemical Structure and Properties:

  • IUPAC Name: 4-(2-propen-1-yloxy)benzamide[2]

  • Molecular Formula: C10H11NO2[2]

  • Molecular Weight: 177.20 g/mol [2]

  • Key Structural Features: Aromatic ring, amide group, ether linkage, and a terminal alkene.

The allyloxy group can participate in various reactions, including electrophilic additions to the double bond and sigmatropic rearrangements. The amide group can be involved in condensation and cyclization reactions. This dual reactivity makes 4-(Allyloxy)benzamide a strategic precursor for synthesizing heterocycles with potential applications in medicinal chemistry and materials science.[1]

Synthesis of 4-(Allyloxy)benzamide

The most common and straightforward method for the synthesis of 4-(Allyloxy)benzamide is through the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzamide with an allyl halide, such as allyl bromide, in the presence of a base.

Protocol: Synthesis of 4-(Allyloxy)benzamide

Materials:

  • 4-Hydroxybenzamide

  • Allyl bromide

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-hydroxybenzamide (1 equivalent) in acetone or DMF, add potassium carbonate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a gentle reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to afford pure 4-(Allyloxy)benzamide.

Visualization of the Synthesis Workflow:

Synthesis of 4-(Allyloxy)benzamide 4-Hydroxybenzamide 4-Hydroxybenzamide Reaction Mixture Reaction Mixture 4-Hydroxybenzamide->Reaction Mixture 1. Dissolve Crude Product Crude Product Reaction Mixture->Crude Product 4. Reflux & Workup Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Mixture 2. Add Allyl Bromide Allyl Bromide Allyl Bromide->Reaction Mixture 3. Add dropwise Pure 4-(Allyloxy)benzamide Pure 4-(Allyloxy)benzamide Crude Product->Pure 4-(Allyloxy)benzamide 5. Purify

Caption: General workflow for the synthesis of 4-(Allyloxy)benzamide.

Application in the Synthesis of Oxazolines

The allyl group of 4-(Allyloxy)benzamide can be readily converted into an epoxide, which can then undergo intramolecular cyclization to form a 2-oxazoline ring system. 2-Oxazolines are important heterocyclic compounds with applications as chiral ligands in asymmetric catalysis and as protecting groups in organic synthesis.[3][4]

Protocol: Synthesis of 2-(4-(Allyloxyphenyl))-4,5-dihydrooxazole

This protocol involves a two-step process: epoxidation of the allyl group followed by acid-catalyzed cyclization.

Step 1: Epoxidation of 4-(Allyloxy)benzamide

Materials:

  • 4-(Allyloxy)benzamide

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 4-(Allyloxy)benzamide (1 equivalent) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude epoxide, 4-((oxiran-2-yl)methoxy)benzamide.

Step 2: Acid-Catalyzed Cyclization to form the Oxazoline

Materials:

  • 4-((Oxiran-2-yl)methoxy)benzamide (crude from Step 1)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or another suitable solvent

Procedure:

  • Dissolve the crude epoxide in toluene.

  • Add a catalytic amount of p-TsOH.

  • Reflux the mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by column chromatography to yield 2-(4-(allyloxyphenyl))-4,5-dihydrooxazole.

Alternative protocols for oxazoline synthesis from N-allyl amides often involve electrophilic intramolecular cyclization using various reagents like halogens or hypervalent iodine compounds.[5][6]

Visualization of the Oxazoline Synthesis Pathway:

Oxazoline Synthesis cluster_0 Step 1: Epoxidation cluster_1 Step 2: Cyclization 4-(Allyloxy)benzamide 4-(Allyloxy)benzamide Epoxide Intermediate Epoxide Intermediate 4-(Allyloxy)benzamide->Epoxide Intermediate m-CPBA, DCM Oxazoline Product Oxazoline Product Epoxide Intermediate->Oxazoline Product p-TsOH, Toluene

Caption: Two-step synthesis of an oxazoline from 4-(Allyloxy)benzamide.

Palladium-Catalyzed Cyclizations

The allyloxy group of 4-(allyloxy)benzamide is a versatile handle for various palladium-catalyzed reactions. These reactions can lead to the formation of a range of heterocyclic structures, including indoles and other fused systems, depending on the reaction conditions and coupling partners.[7][8]

Protocol: Palladium-Catalyzed Intramolecular Cyclization

This protocol describes a general approach for the palladium-catalyzed intramolecular cyclization of a derivative of 4-(allyloxy)benzamide to form a substituted indole. This often requires prior modification of the benzamide nitrogen.

Materials:

  • N-substituted-4-(allyloxy)benzamide derivative

  • Palladium(II) acetate (Pd(OAc)2) or another suitable palladium catalyst

  • Ligand (e.g., a phosphine ligand)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., toluene, DMF)

Procedure:

  • In a reaction vessel, combine the N-substituted-4-(allyloxy)benzamide derivative, palladium catalyst, ligand, and base.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture to the desired temperature and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

The specific outcome of the reaction is highly dependent on the substrate and the catalytic system employed. For instance, palladium-catalyzed reactions can facilitate tandem cyclizations and couplings to access complex molecular architectures.[9][10]

Visualization of the Palladium-Catalyzed Cyclization Concept:

Palladium-Catalyzed Cyclization Substrate 4-(Allyloxy)benzamide Derivative Intermediate π-Allyl Palladium Complex Substrate->Intermediate Oxidative Addition Catalyst Pd(0) or Pd(II) Catalyst->Intermediate Product Heterocyclic Product Intermediate->Product Reductive Elimination Product->Catalyst Regenerates

Caption: Conceptual cycle for a palladium-catalyzed cyclization reaction.

Synthesis of Other Heterocycles

The versatile reactivity of 4-(Allyloxy)benzamide allows for its use in the synthesis of a variety of other heterocyclic systems.

Thiazolines

Thiazolines can be synthesized from 4-(Allyloxy)benzamide by first converting the amide to a thioamide, followed by cyclization.[11]

Protocol: Synthesis of 2-(4-(Allyloxyphenyl))-4,5-dihydrothiazole

Step 1: Thionation of 4-(Allyloxy)benzamide

Materials:

  • 4-(Allyloxy)benzamide

  • Lawesson's reagent or Phosphorus pentasulfide (P4S10)

  • Toluene or another high-boiling solvent

Procedure:

  • To a solution of 4-(Allyloxy)benzamide in toluene, add Lawesson's reagent (0.5 equivalents).

  • Reflux the mixture and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and purify by column chromatography to obtain 4-(allyloxy)benzothioamide.

Step 2: Cyclization to form the Thiazoline

This step would typically involve reacting the thioamide with a suitable 1,2-dihaloethane or an equivalent reagent.

Pyrimidines

Pyrimidines can be synthesized from benzamide derivatives through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.[12][13][14] While a direct conversion from 4-(allyloxy)benzamide is less common, it can be transformed into a more suitable intermediate for pyrimidine synthesis.

Conceptual Pathway for Pyrimidine Synthesis:

  • Conversion of the benzamide to a benzamidine.

  • Condensation of the benzamidine with a 1,3-dicarbonyl compound (e.g., acetylacetone) in the presence of a base to form the pyrimidine ring.

Data Summary Table:

HeterocycleKey Intermediate from 4-(Allyloxy)benzamideGeneral Reaction Type
OxazolineEpoxide of the allyl groupIntramolecular Cyclization
ThiazolineThioamide derivativeThionation followed by Cyclization
PyrimidineBenzamidine derivativeCondensation
IndoleN-substituted derivativePalladium-Catalyzed Cyclization

Conclusion

4-(Allyloxy)benzamide is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its dual reactivity, stemming from the amide and allyloxy functionalities, allows for a variety of synthetic transformations. The protocols and conceptual pathways outlined in these application notes provide a foundation for researchers to explore the rich chemistry of this compound in the development of novel heterocyclic structures for applications in drug discovery and materials science.

References

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016).
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • 4-(Allyloxy)-N-butylbenzamide. Benchchem.
  • 4-(Allyloxy)benzamide. ChemScene.
  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2025). MDPI.
  • Benzamide, 4-allyloxy-3,5-diisopropyl-. PubChem.
  • New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. (2020). PMC.
  • Overview of the Chemistry of 2-Thiazolines. (2009).
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021).
  • Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. (2017).
  • Synthesis of 2-oxazolines. Organic Chemistry Portal.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2025).
  • Palladium catalyzed tandem cyclization of acryloylbenzamides and N-arylacrylamides with epoxides: Access to functionalized isoquinolinediones and oxindoles.
  • General Synthetic Methods for Thiazole and Thiazolium Salts.
  • 4-(Allyloxy)benzenesulfonamide. PubChem.
  • Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal.
  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2025). PubMed.
  • Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. (2020). MDPI.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one. (2025). Chemija.
  • A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. (2024). MDPI.
  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2025).
  • Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl ‎compounds and carboxylic acids with Evaluation some of them for biological activity. (2024). Iraqi Journal of Science.
  • Palladium-catalyzed cascade cyclization of allylamine-tethered alkylidenecyclopropanes: facile access to iodine/difluoromethylene- and perfluoroalkyl-containing 1-benzazepine scaffolds.
  • Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transform
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji-Trost Homologative Amination Reaction toward Allylic Amines. (2023). PubMed.
  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. (2014). University of Cambridge.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cycliz

Sources

Application

Analytical Methods for the Quantification and Purity Profiling of 4-(Allyloxy)benzamide

Introduction & Chemical Context 4-(Allyloxy)benzamide (CAS: 97960-35-5) is a versatile organic intermediate characterized by an aromatic amide core and a terminal allyl ether linkage. It is frequently utilized in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-(Allyloxy)benzamide (CAS: 97960-35-5) is a versatile organic intermediate characterized by an aromatic amide core and a terminal allyl ether linkage. It is frequently utilized in the synthesis of advanced functional materials, including cyclodextrin-based chiral stationary phases for gas and supercritical fluid chromatography [1]. Because of its role as a critical precursor, ensuring its chemical purity and controlling its degradation profile is paramount.

The synthesis of allyloxybenzamide derivatives typically involves the O-alkylation of 4-hydroxybenzamide using allyl bromide or allyl chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like N,N-Dimethylformamide (DMF) [2]. Consequently, the analytical strategy must account for unreacted starting materials, volatile alkylating agents, and potential degradation products such as 4-allyloxybenzoic acid (via amide hydrolysis) and 4-allyloxybenzonitrile (via dehydration) [3].

Analytical Strategy & Causality

To achieve full mass balance and accurate purity profiling, a dual-method orthogonal approach is required.

  • RP-HPLC-UV for Purity and Related Substances: The conjugated aromatic system of 4-(Allyloxy)benzamide provides strong chromophoric activity, making UV detection at 254 nm highly sensitive. A C18 stationary phase is selected to resolve the polar phenolic starting material (4-hydroxybenzamide), the moderately polar target compound, and the less polar degradants. The mobile phase must be acidified (0.1% Trifluoroacetic acid) to suppress the ionization of the carboxylic acid degradant (4-allyloxybenzoic acid), preventing peak tailing and ensuring reproducible retention times.

  • Headspace GC-FID for Residual Solvents: Direct injection of the non-volatile 4-(Allyloxy)benzamide matrix into a Gas Chromatography (GC) inlet would cause residue buildup, leading to active sites and peak tailing. Headspace extraction selectively partitions the volatile residual solvents (DMF, Allyl Bromide) into the gas phase, protecting the analytical column and ensuring long-term method robustness.

ImpurityPathway SM 4-Hydroxybenzamide (Starting Material) Target 4-(Allyloxy)benzamide (Target API) SM->Target O-Alkylation (K2CO3, DMF) Reagent Allyl Bromide (Alkylating Agent) Reagent->Target Deg1 4-Allyloxybenzoic Acid (Hydrolysis Degradant) Target->Deg1 Acid/Base Hydrolysis Deg2 4-Allyloxybenzonitrile (Dehydration Degradant) Target->Deg2 Thermal Dehydration

Synthetic and degradation impurity pathway of 4-(Allyloxy)benzamide dictating analytical strategy.

Method 1: RP-HPLC-UV for Purity Determination

Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Quantitative Data Summary

Table 1: RP-HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile Causality
0.08020Retains polar starting materials.
2.08020Isocratic hold to stabilize baseline.
10.02080Linear ramp to elute target and degradants.
12.02080Wash step to remove non-polar impurities.
12.18020Return to initial conditions.
15.08020Re-equilibration.

Table 2: Method Validation Parameters (Typical Results)

Parameter4-Hydroxybenzamide (SM)4-(Allyloxy)benzamide (Target)4-Allyloxybenzoic Acid (Degradant)
RT (min) ~3.2~6.5~8.1
RRT 0.491.001.25
LOD (µg/mL) 0.050.020.05
LOQ (µg/mL) 0.150.060.15
Linearity (R²) >0.999>0.999>0.999
Step-by-Step Protocol & Self-Validation
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation: Weigh exactly 10.0 mg of 4-(Allyloxy)benzamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a 1.0 mg/mL solution.

  • Sample Preparation: Weigh exactly 10.0 mg of the analytical sample into a 10 mL volumetric flask. Add 5 mL of Diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume.

  • System Suitability Preparation: Spike the 1.0 mg/mL standard solution with 4-hydroxybenzamide and 4-allyloxybenzoic acid at 0.5% w/w (5 µg/mL).

  • Execution: Inject the blank, system suitability solution (x3), and sample solutions (x2).

  • Self-Validation Check: The method is only considered valid if the resolution ( Rs​ ) between 4-hydroxybenzamide and 4-(Allyloxy)benzamide in the suitability injection is ≥2.0 . Furthermore, the relative standard deviation (RSD) of the main peak area across the suitability replicates must be ≤2.0% .

Method 2: Headspace GC-FID for Residual Solvents

Chromatographic Conditions
  • Column: DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane), 30 m × 0.32 mm, 1.8 µm.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 200 °C (hold 3 min).

  • Inlet Temperature: 220 °C.

  • Detector (FID) Temperature: 250 °C.

  • Headspace Conditions: Oven at 85 °C, Loop at 95 °C, Transfer Line at 105 °C. Vial equilibration time: 20 minutes.

Step-by-Step Protocol & Self-Validation
  • Diluent Selection: Use Dimethyl Sulfoxide (DMSO). Causality: DMSO dissolves the amide API completely and has a high boiling point (189 °C), ensuring it does not co-elute with or mask the volatile peaks of interest (Allyl Bromide, DMF).

  • Standard Preparation: Prepare a mixed standard solution containing 50 µg/mL Allyl Bromide and 880 µg/mL DMF in DMSO.

  • Sample Preparation: Weigh exactly 100 mg of 4-(Allyloxy)benzamide into a 20 mL headspace vial. Add 1.0 mL of DMSO. Seal immediately with a PTFE/silicone septum and aluminum crimp cap to prevent loss of volatiles.

  • Incubation: Heat the vial at 85 °C for 20 minutes. Causality: This specific time-temperature combination achieves thermodynamic equilibrium between the liquid and gas phases without thermally degrading the API.

  • Execution: Inject 1.0 mL of the headspace gas into the GC inlet.

  • Self-Validation Check: The signal-to-noise ratio (S/N) for the allyl bromide peak in the standard injection must be ≥10 . If this is not met, the headspace needle or transfer line may be partially blocked and must be serviced before proceeding.

References

  • Title: Cyclodextrin-Based Chiral Stationary Phases for Supercritical Fluid Chromatography Source: ResearchGate URL
  • Title: 4-(Allyloxy)
  • Title: An efficient copper(II)
Method

Application of 4-(Allyloxy)benzamide in Medicinal Chemistry: A Guide to Synthesis, Biological Evaluation, and Lead Optimization

This technical guide provides an in-depth exploration of 4-(Allyloxy)benzamide as a versatile scaffold in medicinal chemistry. We will delve into its synthetic utility, focusing on its role as a key intermediate in the d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of 4-(Allyloxy)benzamide as a versatile scaffold in medicinal chemistry. We will delve into its synthetic utility, focusing on its role as a key intermediate in the development of potent and selective modulators of neuronal nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals, offering both high-level scientific insights and detailed, actionable protocols.

Introduction: The Benzamide Scaffold and the Significance of the Allyloxy Moiety

The benzamide moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and engage in various non-covalent interactions makes it an excellent anchor for binding to a wide range of biological targets. The 4-(Allyloxy)benzamide scaffold introduces a reactive and conformationally flexible allyloxy group at the para-position. This functional group serves two primary purposes in drug design:

  • A Vector for Structural Elaboration: The terminal double bond of the allyl group is amenable to a variety of chemical transformations, including "click chemistry," allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).

  • A Modulator of Physicochemical Properties: The allyloxy group can influence the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile.

This guide will focus on a specific and compelling application of this scaffold: the development of negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs).

Case Study: 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide as a Novel nAChR Negative Allosteric Modulator

Neuronal nicotinic acetylcholine receptors are ligand-gated ion channels that play crucial roles in various physiological processes, including cognition, pain perception, and reward.[3][4] Their dysfunction is implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction.[3] Allosteric modulators, which bind to a site distinct from the endogenous acetylcholine binding site, offer a sophisticated approach to fine-tuning receptor activity with potentially greater subtype selectivity and a more favorable side-effect profile compared to traditional agonists or antagonists.[3][4]

A key discovery in this area is the identification of 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1) as a lead compound that acts as a negative allosteric modulator of human nAChRs.[5][6] This compound exhibits inhibitory activity on human α4β2 nAChRs with an IC₅₀ value of 6.0 µM and displays a roughly five-fold preference over human α3β4 nAChRs.[5][6]

The following sections provide detailed protocols for the synthesis of this lead compound and its biological characterization, illustrating the practical application of the 4-(allyloxy)benzamide scaffold.

Synthetic Protocols

The synthesis of 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide can be efficiently achieved in a two-step sequence starting from the commercially available 4-hydroxybenzoic acid.

Workflow for the Synthesis of Compound 1

Synthesis Workflow A 4-Hydroxybenzoic Acid B Step 1: Allylation A->B Allyl bromide, K₂CO₃, Acetone C 4-(Allyloxy)benzoic Acid B->C D Step 2: Amide Coupling C->D 2-Amino-6-methylpyridine, EDC, HOBt, DIPEA, DMF E 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1) D->E

Caption: Synthetic scheme for 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide.

Detailed Experimental Protocol: Synthesis of 4-(Allyloxy)benzoic Acid (Intermediate)

This protocol describes the etherification of 4-hydroxybenzoic acid to introduce the allyl group.

Materials:

  • 4-Hydroxybenzoic acid

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone to make a 0.5 M solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C). Maintain reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(allyloxy)benzoic acid as a white solid.

Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a phenoxide which is a potent nucleophile. This nucleophile then displaces the bromide from allyl bromide in an Sₙ2 reaction to form the desired ether linkage. Acetone is a suitable polar aprotic solvent for this reaction.

Detailed Experimental Protocol: Synthesis of 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1)

This protocol details the amide bond formation between 4-(allyloxy)benzoic acid and 2-amino-6-methylpyridine using a standard peptide coupling agent.[7]

Materials:

  • 4-(Allyloxy)benzoic acid

  • 2-Amino-6-methylpyridine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-(allyloxy)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 2-amino-6-methylpyridine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate) to yield the final product, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide.

Causality: EDC and HOBt are used as coupling agents to convert the carboxylic acid into a more reactive activated ester intermediate. This intermediate is susceptible to nucleophilic attack by the amino group of 2-amino-6-methylpyridine. DIPEA is a non-nucleophilic base used to neutralize the HCl byproduct generated during the activation step.

Biological Evaluation Protocols

To characterize the activity of 4-(allyloxy)benzamide derivatives as nAChR modulators, a series of in vitro assays are essential.

Workflow for Biological Characterization

Biological Workflow cluster_0 Primary Screening cluster_1 Secondary & Selectivity Assays A Compound 1 (and Analogs) B Functional Assay: Two-Electrode Voltage Clamp (Xenopus Oocytes) A->B D Radioligand Binding Assay A->D C Determine IC₅₀ & Modulatory Effect (NAM) B->C F Test against other nAChR subtypes (e.g., α7, α3β4) B->F E Confirm Allosteric Mechanism (No competition with orthosteric ligand) D->E G Determine Subtype Selectivity F->G

Caption: A typical workflow for characterizing nAChR allosteric modulators.

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay directly measures the effect of the compound on ion channel activity.[8]

Objective: To determine if the test compound modulates the current evoked by acetylcholine (ACh) at a specific nAChR subtype and to calculate its IC₅₀.

Materials:

  • Xenopus laevis oocytes expressing the desired nAChR subtype (e.g., human α4β2).

  • Two-electrode voltage clamp setup (amplifier, headstages, data acquisition system).

  • Perfusion system.

  • Recording solution (e.g., ND96).

  • Acetylcholine (ACh) stock solution.

  • Test compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the desired nAChR subunits. Incubate for 2-5 days to allow for receptor expression.

  • Setup: Place a single oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.

  • Clamping: Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Control Response: Apply a sub-maximal concentration of ACh (e.g., EC₂₀) for a short duration (2-5 seconds) and record the inward current. Perform several control applications to ensure a stable response.

  • Compound Application (NAM activity): Pre-incubate the oocyte with the test compound at a specific concentration for 1-2 minutes.

  • Co-application: While still in the presence of the test compound, apply the same EC₂₀ concentration of ACh. Record the resulting current. A decrease in the current amplitude compared to the control indicates negative allosteric modulation.

  • Dose-Response: Repeat steps 5 and 6 with a range of test compound concentrations to generate a dose-response curve.

  • Data Analysis: Normalize the current response in the presence of the compound to the control response. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The protocol's integrity is maintained by establishing a stable baseline ACh response before compound application and including a washout step to ensure the effect is reversible. Testing the compound alone without ACh confirms it does not have direct agonist or channel-blocking activity at the concentrations tested.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial hit, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, serves as a starting point for further optimization. SAR studies on analogs have provided key insights.[5]

R¹ Group (at 4-position)R² Group (on pyridine ring)Potency (α4β2 nAChR)
-O-CH₂CH=CH₂ (Allyl) 6-Methyl IC₅₀ = 6.0 µM (Lead)
-OCH₃ (Methoxy)6-MethylReduced Potency
-H6-MethylSignificantly Reduced Potency
-O-CH₂CH=CH₂ (Allyl)HReduced Potency
-O-CH₂CH=CH₂ (Allyl)4-MethylSimilar Potency

Interpretation of SAR:

  • The 4-allyloxy group is critical for activity. Replacing it with a smaller methoxy group or hydrogen leads to a significant loss of potency, suggesting it occupies a key pocket in the allosteric binding site.

  • The 6-methyl group on the pyridine ring is also important for potency, indicating a potential hydrophobic interaction in the binding site.

Conclusion

4-(Allyloxy)benzamide is a valuable and synthetically tractable scaffold for medicinal chemistry. Its utility has been demonstrated through the development of 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide , a novel negative allosteric modulator of α4β2 nAChRs. The protocols and insights provided in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and optimize compounds based on this promising chemical starting point. The reactive handle of the allyl group, combined with the proven biological relevance of the benzamide core, ensures that 4-(allyloxy)benzamide will continue to be a fruitful scaffold for the discovery of new therapeutic agents.

References

  • Mousavi, S., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. Available at: [Link]

  • Shang, Z., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules. Available at: [Link]

  • Kalinichenko, E.N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. Available at: [Link]

  • Abadi, Y.M., et al. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals. Available at: [Link]

  • Seyedi, S.M., et al. (2009). Design, Synthesis and SAR Studies of 4-allyoxyaniline Amides as Potent 15-lipoxygensae Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Lloyd, J., et al. (2001). Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2017). Preparation method of benzoic acid amide compounds. KR20170003387A.
  • Abd-El-Aziz, A.S., et al. (2013). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: pharmacophore modeling and structure-activity relationship studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2022). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Ghorai, P. (2021). Synthesis of functionalized benzo[3][9]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances. Available at: [Link]

  • Papke, R.L., et al. (2011). Effect of Novel Negative Allosteric Modulators of Neuronal Nicotinic Receptors on Cells Expressing Native and Recombinant Nicotinic Receptors: Implications for Drug Discovery. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Institute for Research and Community Services. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Available at: [Link]

  • Google Patents. (2003). Process for the synthesis of a benzamide derivative. WO2003106440A2.
  • Henderson, B.J., et al. (2022). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly? Available at: [Link]

  • ResearchGate. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Available at: [Link]

  • Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • Harel, M. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2015). Synthesis of potentially bioactive compounds and tools for biological studies. Available at: [Link]

  • Sciforum. (n.d.). Ultrasound assisted synthesis of 4-(benzyloxy)-N-(3- chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide. Available at: [Link]

  • Al-muhaimeed, A.M., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of Medicinal Chemistry. Available at: [Link]

  • Shang, Z., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. PubMed. Available at: [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available at: [Link]

  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Available at: [Link]

  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Available at: [Link]

  • Google Patents. (2012). Method for producing 4-substituted benzothioamide derivative. KR20120027048A.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Eurtivong, C., et al. (2025). Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. Molecules. Available at: [Link]

  • Zhang, J., et al. (2021). Synthesis of N-(acyloxy)-N-alkynylamides via generation of “C2” from hypervalent alkynyliodane and a weak base. Chemical Communications. Available at: [Link]

  • Bagdas, D., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. Available at: [Link]

  • Al-Rashdi, A.S., et al. (2013). Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies. Psychopharmacology. Available at: [Link]

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Application

Application Note: Derivatization Strategies for the Amide Group in 4-(Allyloxy)benzamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Chemoselective N-derivatization (alkylation and acylation) of primary benzamides. Strategic Rationale & Mechanistic Causality 4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Chemoselective N-derivatization (alkylation and acylation) of primary benzamides.

Strategic Rationale & Mechanistic Causality

4-(Allyloxy)benzamide (CAS No. 97960-35-5) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and materials science[1]. The molecule possesses two distinct reactive domains: a para-allyloxy ether and a primary benzamide moiety. While the allyloxy group provides a terminal alkene handle for downstream cross-metathesis or thiol-ene click chemistry, the primary amide serves as a critical site for modulating pharmacokinetics, lipophilicity, and hydrogen-bonding networks.

The Kinetic Challenge of Primary Amides: Unlike primary aliphatic amines, the nitrogen lone pair in a primary benzamide is heavily delocalized into the adjacent carbonyl π -system. This resonance stabilization renders the amide nitrogen a remarkably poor nucleophile. Consequently, direct derivatization requires specific mechanistic interventions to overcome this thermodynamic barrier:

  • Amidate Generation (N-Alkylation): To achieve alkylation, the amide (pKa ~15–16) must be deprotonated to form a highly nucleophilic amidate anion. Modern protocols utilize Phase-Transfer Catalysis (PTC) or mild bases (e.g., K3​PO4​ ) to facilitate this under sustainable conditions, avoiding the need for pyrophoric reagents like NaH[2],[3].

  • Electrophile Activation (N-Acylation): To synthesize unsymmetrical imides (N-acyl benzamides), the electrophile must be activated. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, generating a highly reactive N-acylpyridinium intermediate that is rapidly trapped by the weakly nucleophilic amide[4].

Crucially, both the PTC alkylation and DMAP-catalyzed acylation conditions are orthogonal to the allyloxy ether, ensuring the terminal alkene remains intact during derivatization.

Derivatization Workflow

AmideDerivatization Start 4-(Allyloxy)benzamide (Primary Amide) N_Alk N-Alkylation (Alkyl Halide) Start->N_Alk Base / PTC (Deprotonation) N_Acyl N-Acylation (Acyl Chloride) Start->N_Acyl DMAP / Et3N (Activation) N_Aryl N-Arylation (Aryl Halide) Start->N_Aryl Pd Catalyst (Cross-Coupling) Prod_Alk N-Alkyl Derivative (Secondary Amide) N_Alk->Prod_Alk Prod_Acyl N-Acyl Derivative (Unsymmetrical Imide) N_Acyl->Prod_Acyl Prod_Aryl N-Aryl Derivative (Benzanilide Analog) N_Aryl->Prod_Aryl

Workflow for the divergent N-derivatization of 4-(Allyloxy)benzamide.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized reaction parameters for the derivatization of the benzamide group, balancing yield, reaction time, and scalability based on established literature methodologies[4],[2],[3].

Derivatization PathwayReagents & CatalystsTemp / TimeTypical YieldMechanistic Driver
N-Alkylation (Microwave PTC) Alkyl Halide, KOH, TBAB (10 mol%)80 °C / 15 min85 – 95%Amidate anion generation via solid-liquid phase transfer[3].
N-Alkylation (Mild Base) Alkyl Halide, K3​PO4​ 90 °C / 24 h70 – 88%Mild deprotonation; high functional group tolerance[2].
N-Acylation Acyl Chloride, Et3​N , DMAP (10 mol%)25 °C / 12 h80 – 90%N-acylpyridinium intermediate formation[4].
N-Arylation Aryl Halide, Cs2​CO3​ , Pd2​(dba)3​ 100 °C / 18 h60 – 85%Oxidative addition & reductive elimination via Pd-catalysis.

Step-by-Step Experimental Protocols

Protocol A: N-Alkylation via Phase-Transfer Catalysis (PTC)

Causality & Design: Traditional alkylation requires strictly anhydrous conditions and hazardous bases. By utilizing Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst under microwave irradiation, the hydroxide ion is efficiently shuttled into the organic phase. This allows for rapid deprotonation and subsequent nucleophilic attack on the alkyl halide in a fraction of the traditional reaction time[3].

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial, combine 4-(Allyloxy)benzamide (1.0 mmol, 177.2 mg)[1], finely ground KOH (2.0 mmol, 112 mg), and TBAB (0.1 mmol, 32 mg).

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 mmol). If the mixture is highly viscous, add 0.5 mL of 2-methyltetrahydrofuran (2-MeTHF) to facilitate stirring.

  • Irradiation: Seal the vial and subject it to microwave irradiation (e.g., CEM Discover) at 80 °C for 15 minutes.

  • Workup: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and quench with distilled water (10 mL). Separate the layers and wash the organic phase with brine (2 × 10 mL) to remove residual KOH and TBAB.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

In-Process Control & Self-Validation:

  • TLC Monitoring: Use EtOAc:Hexane (1:1). The highly polar primary amide starting material (low Rf​ ) will be consumed, replaced by a distinct, higher-running spot (secondary amide). Visualization is optimal under UV (254 nm).

  • NMR Diagnostics: In the 1H NMR spectrum, the broad −NH2​ singlet (~7.5 ppm in DMSO- d6​ ) will disappear, replaced by a single −NH triplet or doublet (depending on the alkyl group coupling), alongside new aliphatic signals corresponding to the introduced alkyl chain.

Protocol B: Catalytic N-Acylation to Unsymmetrical Imides

Causality & Design: Reacting a primary amide directly with an acyl chloride is sluggish and prone to over-reaction (di-acylation). Triethylamine ( Et3​N ) is used as an acid scavenger to prevent the generated HCl from protonating the amide or the catalyst. DMAP is introduced to form a highly electrophilic intermediate, driving the reaction kinetically toward the mono-acylated imide product at room temperature[4].

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(Allyloxy)benzamide (1.0 mmol, 177.2 mg) in anhydrous Dichloromethane (DCM, 5.0 mL) in a round-bottom flask purged with nitrogen.

  • Base & Catalyst Addition: Add Et3​N (1.5 mmol, 210 μ L) followed by DMAP (0.1 mmol, 12.2 mg). Stir for 5 minutes at room temperature.

  • Acylation: Cool the flask to 0 °C using an ice bath. Add the acyl chloride (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Workup: Dilute the reaction with additional DCM (10 mL). Wash the organic layer sequentially with 1M HCl (10 mL) to remove DMAP and Et3​N , saturated aqueous NaHCO3​ (10 mL) to neutralize unreacted acyl chloride, and brine (10 mL).

  • Isolation: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate in vacuo.

In-Process Control & Self-Validation:

  • Visual Cue: Upon addition of the acyl chloride, white fumes and a white precipitate ( Et3​N⋅HCl salts) will form, confirming active acylation and acid scavenging.

  • IR Diagnostics: Infrared spectroscopy is the most definitive validation tool here. The single carbonyl stretch of the starting benzamide (~1650 cm−1 ) will be replaced by two distinct carbonyl stretching bands (typically ~1700 cm−1 and ~1670 cm−1 ), characteristic of the newly formed imide functional group.

References

  • 97960-35-5 | 4-(Allyloxy)benzamide - ChemScene.
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
  • Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope - eScholarship.
  • N-Acylation Reactions of Amines - ResearchG

Sources

Method

Application Note: Advanced Polymerization Strategies for 4-(Allyloxy)benzamide

Executive Summary 4-(Allyloxy)benzamide (CAS 97960-35-5) is a bifunctional monomer featuring a polymerizable allyl ether and a strongly hydrogen-bonding benzamide moiety[1]. This unique structural combination makes it a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Allyloxy)benzamide (CAS 97960-35-5) is a bifunctional monomer featuring a polymerizable allyl ether and a strongly hydrogen-bonding benzamide moiety[1]. This unique structural combination makes it a highly valuable building block for synthesizing supramolecular polymer networks, responsive hydrogels, and specialized chiral stationary phases for chromatography[2]. This application note details the mechanistic rationale and self-validating protocols for polymerizing 4-(Allyloxy)benzamide, specifically overcoming the limitations of allylic degradative chain transfer through targeted step-growth and grafting methodologies.

Molecular Profiling & Mechanistic Causality

The synthetic utility of 4-(Allyloxy)benzamide relies entirely on understanding its dual-domain architecture:

  • The Allyl Ether Domain : Unlike acrylates or styrenics, allyl monomers are notoriously difficult to polymerize via conventional free-radical mechanisms. The abstraction of an allylic hydrogen generates a highly resonance-stabilized radical, leading to degradative chain transfer and the formation of low-molecular-weight oligomers. To achieve high conversions, researchers must utilize step-growth mechanisms (e.g., thiol-ene click chemistry) or metal-catalyzed addition (e.g., hydrosilylation).

  • The Benzamide Domain : The primary amide group acts as both a robust hydrogen bond donor and acceptor. In solid-state and polymeric forms, alkoxybenzamides self-assemble into densely packed hydrogen-bonded networks[3]. When incorporated into a polymer matrix, this moiety provides physical crosslinking, significantly enhancing the mechanical toughness and stimuli-responsiveness of the resulting material. Furthermore, derivatized versions, such as (S)-N-1-(naphthyl)ethyl-4-allyloxybenzamide, leverage these interactions for high-resolution enantiomeric separation in chromatography columns[4].

Polymerization Workflows & Visualization

To harness the benzamide functionality without succumbing to the pitfalls of allyl radical chemistry, two primary pathways are employed: Platinum-catalyzed hydrosilylation and UV-initiated thiol-ene photopolymerization. The diagram below illustrates the synergistic step-growth and self-assembly mechanism of the thiol-ene route.

G A 4-(Allyloxy)benzamide D Thiyl Radical Generation A->D B Thiol Crosslinker B->D C UV + Photoinitiator C->D E Thiol-Ene Step-Growth D->E Overcomes Allylic Chain Transfer F Covalent Thioether Network E->F Primary Matrix G Benzamide H-Bonding F->G Secondary Matrix H Dual-Network Polymer G->H Synergistic Strengthening

Fig 1. Mechanistic workflow of 4-(Allyloxy)benzamide thiol-ene polymerization and self-assembly.

Self-Validating Experimental Protocols
Protocol A: Synthesis of Benzamide-Functionalized Polysiloxanes via Hydrosilylation

This protocol grafts 4-(Allyloxy)benzamide onto a polyhydromethylsiloxane (PHMS) backbone, a technique foundational for creating thermally stable stationary phases[2].

  • Step 1: Reagent Preparation. Dissolve 1.0 mmol of PHMS (based on Si-H repeat units) and 1.1 mmol of 4-(Allyloxy)benzamide in 5 mL of anhydrous toluene.

    • Causality: A 10% molar excess of the allyl monomer ensures the complete consumption of reactive Si-H groups, preventing undesired post-synthetic crosslinking (aging) of the siloxane backbone. Toluene is chosen because it solubilizes both the non-polar siloxane and the polar benzamide without coordinating to the Pt catalyst.

  • Step 2: Catalysis. Heat the solution to 70°C under an argon atmosphere. Inject 10 µL of Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, ~2% Pt in xylene).

    • Causality: Karstedt's catalyst is highly active for terminal alkenes. Heating to exactly 70°C provides the activation energy for the anti-Markovnikov addition while minimizing thermally-induced side reactions.

  • Step 3: In-Process Validation (Self-Validating Step). After 4 hours, extract a 50 µL aliquot and perform Attenuated Total Reflectance (ATR) FTIR spectroscopy.

    • Validation Criterion: Observe the Si-H stretching band at 2160 cm⁻¹. The reaction is complete only when this peak entirely disappears. If a residual peak is present, add an additional 5 µL of catalyst and react for 2 more hours.

  • Step 4: Purification. Precipitate the polymer into cold methanol. The unreacted excess 4-(Allyloxy)benzamide remains soluble in methanol, while the grafted polysiloxane precipitates out.

Protocol B: Synthesis of Supramolecular Hydrogels via Thiol-Ene Photopolymerization

This protocol utilizes step-growth radical chemistry to form a dual-network hydrogel, leveraging the benzamide group for physical crosslinking.

  • Step 1: Monomer Formulation. In a glass vial, combine 4-(Allyloxy)benzamide and a multifunctional thiol (e.g., Trimethylolpropane tris(3-mercaptopropionate), TMPMP) in a strict 1:1 molar ratio of allyl to thiol functional groups. Add 1 wt% of LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) photoinitiator.

    • Causality: The 1:1 stoichiometry is mathematically critical in step-growth networks to reach the gel point and maximize molecular weight. LAP is selected over traditional initiators (like Irgacure 2959) due to its high molar extinction coefficient at 365 nm, allowing for rapid curing without intense, damaging UV-C exposure.

  • Step 2: Photopolymerization. Pour the formulation into a Teflon mold and irradiate at 365 nm (10 mW/cm²) for 5 minutes.

    • Causality: The UV light cleaves LAP to generate radicals, which immediately abstract hydrogen from the thiol. The resulting thiyl radical adds across the allyl double bond. This entirely bypasses the degradative chain transfer that ruins conventional free-radical polymerization of allyl compounds.

  • Step 3: Network Validation (Self-Validating Step). Perform a Soxhlet extraction on the cured gel using dichloromethane for 24 hours, followed by vacuum drying.

    • Validation Criterion: Calculate the gel fraction ( Wfinal​/Winitial​×100 ). A gel fraction >95% validates that the stoichiometric balance was successfully maintained and the network is fully crosslinked, ensuring no cytotoxic monomer leaching occurs in downstream biological applications.

Quantitative Data Presentation

The following table summarizes the performance metrics of various polymerization strategies applied to 4-(Allyloxy)benzamide, highlighting the necessity of avoiding conventional chain-growth methods.

Polymerization MethodMonomer Conversion (%)Polydispersity (Đ)Key AdvantagePrimary Application
Free Radical (AIBN) < 30% (Oligomers)> 3.0None (Degradative Transfer)Not Recommended
Hydrosilylation (Pt) > 95%1.1 - 1.3 (Backbone dependent)Preserves chiral/amide integrityChromatography Stationary Phases
Thiol-Ene Click (UV) > 98%N/A (Crosslinked Network)Rapid, uniform step-growthBiomaterials, Responsive Hydrogels
References
  • Title: Polysiloxanes containing thermally stable chiral amide side-chains for capillary gas and supercritical fluid chromatography Source: Journal of Chromatography A (via ResearchGate) URL: [Link]

  • Title: Crystal Structures of Some 2-Alkoxybenzamides Source: Researcher.Life URL: [Link]

  • Title: D-arabinitol – a marker for invasive candidiasis Source: Oxford Academic (Journal of Antimicrobial Chemotherapy) URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-(Allyloxy)benzamide Synthesis

Welcome to the technical support center for the synthesis of 4-(Allyloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(Allyloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols to optimize experimental outcomes. As Senior Application Scientists, we have curated this information to ensure technical accuracy and provide field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 4-(Allyloxy)benzamide, providing potential causes and actionable solutions.

Problem: Low or No Yield of 4-(Allyloxy)benzamide

Q1: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I fix this?

A1: Low or no yield is a common issue that can stem from several factors related to the reagents, reaction conditions, or workup procedure.

  • Cause 1: Incomplete Deprotonation of 4-Hydroxybenzamide. The first step in the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to form a phenoxide ion, which is a potent nucleophile.[1] If the base used is not strong enough or is of poor quality, this equilibrium will not favor the phenoxide, leading to an incomplete reaction.

    • Solution:

      • Verify Base Strength: For the allylation of a phenol like 4-hydroxybenzamide, a moderately strong base is typically sufficient. Potassium carbonate (K₂CO₃) is a common and effective choice.[1][2] If you suspect incomplete deprotonation, consider using a stronger base like sodium hydride (NaH).[2][3] However, be aware that stronger bases can increase the likelihood of side reactions.[1]

      • Ensure Anhydrous Conditions: If using a highly reactive base like NaH, it is crucial to use anhydrous solvents and thoroughly dried glassware.[1] Any moisture will quench the base, rendering it ineffective.

  • Cause 2: Poor Quality or Inactive Reagents. The purity and reactivity of your starting materials are critical.

    • Solution:

      • Check Starting Materials: Ensure that your 4-hydroxybenzamide is pure and dry. Allyl bromide is susceptible to degradation and should be fresh or purified before use. The presence of impurities can interfere with the reaction.

  • Cause 3: Suboptimal Reaction Conditions. The reaction may not be proceeding to completion due to insufficient time or temperature.

    • Solution:

      • Increase Reaction Time and/or Temperature: Williamson ether syntheses are often conducted at elevated temperatures (50-100 °C) for several hours (1-8 hours).[4] If your reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[2]

      • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile, DMF, or acetone are generally preferred as they can accelerate the SN2 reaction.[1][4] Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.

Problem: Presence of Significant Impurities or Side Products

Q2: My final product is impure, and I suspect side reactions are occurring. What are the common side products and how can I minimize their formation?

A2: The primary side reactions in the synthesis of 4-(Allyloxy)benzamide are N-allylation and C-allylation of the phenoxide intermediate.

  • Side Reaction 1: N-allylation. Although the phenolic oxygen is the primary site of alkylation, the nitrogen of the amide group can also be allylated, especially under certain conditions.

    • Mitigation Strategy:

      • Controlled Basicity: Using an excessively strong base can lead to the deprotonation of the amide N-H, making it nucleophilic. Using a milder base like K₂CO₃ can favor O-allylation.

      • Protecting Groups: For a more robust approach, the amide nitrogen can be protected before the allylation step and deprotected afterward. However, for this specific synthesis, optimizing conditions is often sufficient.

  • Side Reaction 2: C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[4] This can lead to the formation of C-allylated byproducts.

    • Mitigation Strategy:

      • Solvent and Temperature Control: The solvent can influence the O- versus C-alkylation ratio.[5] Polar aprotic solvents generally favor O-alkylation. Running the reaction at a moderate temperature can also help minimize C-alkylation.

  • Side Reaction 3: Elimination (E2) of Allyl Bromide. Allyl bromide can undergo elimination in the presence of a strong base, although this is less common than with secondary or tertiary alkyl halides.[3][4]

    • Mitigation Strategy:

      • Use of a Milder Base: Employing a base like K₂CO₃ instead of a very strong base like NaH can reduce the likelihood of elimination.

Problem: Difficulty in Product Purification

Q3: I am struggling to purify my 4-(Allyloxy)benzamide. What are the best methods?

A3: Proper purification is crucial to obtain a high-purity product.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.

    • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 4-(Allyloxy)benzamide, a mixed solvent system like ethanol/water might be effective.[6]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[7]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a more powerful purification technique.

    • Stationary and Mobile Phase: Silica gel is a suitable stationary phase. The mobile phase (eluent) should be chosen based on the polarity of the product and impurities. A gradient of ethyl acetate in hexanes is a good starting point for optimizing the separation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of 4-(Allyloxy)benzamide?

A1: The synthesis of 4-(Allyloxy)benzamide from 4-hydroxybenzamide and allyl bromide is a classic example of the Williamson ether synthesis.[4] This reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[3][4] The key steps are:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-hydroxybenzamide to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the allyl bromide in a backside attack.

  • Displacement: Simultaneously, the bromide ion, which is a good leaving group, is displaced, forming the ether linkage and a salt byproduct.

Q2: How do I choose the right base for this reaction?

A2: The choice of base is critical for a successful reaction.

  • For Phenols: Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and are a good first choice as they are milder and can help minimize side reactions.[1]

  • For Less Acidic Phenols: A stronger base like sodium hydroxide (NaOH) might be necessary.[1]

  • When to Use a Very Strong Base: Very strong bases like sodium hydride (NaH) can be used with less reactive alkylating agents or for particularly difficult substrates.[1][3] However, for the synthesis of 4-(Allyloxy)benzamide, K₂CO₃ is generally adequate.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Allyl Bromide: Allyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Bases: Strong bases like sodium hydride and sodium hydroxide are corrosive and can cause severe burns. Handle them with care and avoid contact with skin and eyes. NaH is also flammable and reacts violently with water.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before starting the experiment.

Q4: Can I use a different starting material instead of 4-hydroxybenzamide?

A4: Yes, a common alternative is to start with an ester of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate.[8][9] The allylation is performed on the ester, and the resulting ethyl 4-(allyloxy)benzoate is then converted to the amide by reacting it with a suitable source of ammonia, such as hydrazine hydrate followed by a reduction, or by direct amidation.[9] This multi-step approach can sometimes offer advantages in terms of solubility and purification.

Experimental Protocols

Protocol 1: Direct Allylation of 4-Hydroxybenzamide

This protocol is a generalized procedure based on common laboratory practices for Williamson ether synthesis.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzamide (1.0 eq) and a suitable polar aprotic solvent (e.g., acetone or acetonitrile).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the suspension.

  • Allyl Bromide Addition: Add allyl bromide (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Data Summary Table
ParameterRecommended ConditionRationale
Starting Material 4-HydroxybenzamideDirect route to the desired product.
Alkylating Agent Allyl BromideA reactive primary halide, ideal for S(_N)2 reactions.[3]
Base Potassium Carbonate (K₂CO₃)Sufficiently basic to deprotonate the phenol, minimizes side reactions.[1][2]
Solvent Acetone or AcetonitrilePolar aprotic solvents that favor S(_N)2 reactions.[1][4]
Temperature 60-80 °C (Reflux)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-8 hoursTypically sufficient for completion; should be monitored by TLC.[4]

Visualizing the Workflow

Reaction Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification 4-Hydroxybenzamide 4-Hydroxybenzamide Reaction_Mixture Combine Reagents and Heat to Reflux 4-Hydroxybenzamide->Reaction_Mixture Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction_Mixture K2CO3 Potassium Carbonate K2CO3->Reaction_Mixture Solvent Acetone/Acetonitrile Solvent->Reaction_Mixture TLC_Monitoring Monitor by TLC Reaction_Mixture->TLC_Monitoring Sample periodically Filtration Filter Inorganic Salts TLC_Monitoring->Filtration Upon completion Evaporation Solvent Evaporation Filtration->Evaporation Crude_Product Crude 4-(Allyloxy)benzamide Evaporation->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Final_Product Pure 4-(Allyloxy)benzamide Purification->Final_Product

Caption: Workflow for the synthesis of 4-(Allyloxy)benzamide.

References

  • BenchChem. (2025). Optimization of reaction conditions for benzamide synthesis. BenchChem Technical Support.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • MDPI. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • Oriental Journal of Chemistry. (2016, October 20).
  • ResearchG
  • PMC. (n.d.). 4-(Allyloxy)benzohydrazide.
  • Francis Academic Press. (2023).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chem-Station. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
  • ResearchGate. (2020, March 16). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
  • Google Patents. (n.d.).
  • PubMed. (2001, November 8). Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers.
  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.

Sources

Optimization

Technical Support Center: 4-(Allyloxy)benzamide Synthesis &amp; Impurity Troubleshooting

Welcome to the Technical Support Center for the synthesis and purification of 4-(allyloxy)benzamide. This guide is designed for researchers and drug development professionals to troubleshoot common synthetic bottlenecks,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-(allyloxy)benzamide. This guide is designed for researchers and drug development professionals to troubleshoot common synthetic bottlenecks, specifically focusing on the Williamson etherification of 4-hydroxybenzamide with allyl bromide.

Here, we break down the mechanistic causality behind impurity formation and provide field-validated protocols to ensure high-yield, high-purity O-alkylation.

Process Overview & Mechanistic Pathway

The synthesis of 4-(allyloxy)benzamide relies on the selective O-alkylation of 4-hydroxybenzamide. Because the starting material possesses two potential nucleophilic sites (the phenolic oxygen and the primary amide nitrogen), controlling the reaction conditions is critical to prevent off-target reactions.

SynthesisPathway SM 4-Hydroxybenzamide + Allyl Bromide Target 4-(Allyloxy)benzamide (Target Product) SM->Target K2CO3, DMF, 60°C (Selective O-Alkylation) Imp1 N-Allyl-4-(allyloxy)benzamide (N-Alkylation Impurity) Target->Imp1 Excess Base / Alkyl Halide (Over-alkylation) Imp2 3-Allyl-4-hydroxybenzamide (Claisen Rearrangement) Target->Imp2 Excessive Heat (>150°C) [3,3]-Sigmatropic Shift Imp3 4-Allyloxybenzoic Acid (Hydrolysis Impurity) Target->Imp3 Strong Aq. Base (Amide Hydrolysis)

Reaction pathway for 4-(allyloxy)benzamide synthesis and common impurity formation mechanisms.

Troubleshooting Guide & FAQs

Q1: My product contains a significant amount of a di-alkylated impurity. Why is N-alkylation occurring, and how do I prevent it? Causality & Mechanism: 4-Hydroxybenzamide is an ambident nucleophile. The phenolic OH has a pKa​ of ~10, while the primary amide NH2​ has a pKa​ of ~15. If you use a strong base (like NaH or Cs2​CO3​ ), you risk deprotonating the amide nitrogen. Furthermore, the nitrogen atom is highly polarizable ("softer" than oxygen) and readily reacts with "soft" electrophiles like allyl bromide or allyl iodide[1]. Actionable Solution: Exploit the pKa​ gap. Use a mild base like Potassium Carbonate ( K2​CO3​ ), which is strong enough to quantitatively deprotonate the phenol but leaves the amide intact. Strictly limit allyl bromide to 1.05 – 1.10 equivalents to starve the secondary N-alkylation pathway.

Q2: I am observing a side product with the exact same mass as my target, but a different NMR profile. What is it? Causality & Mechanism: You are likely observing 3-allyl-4-hydroxybenzamide . Allyl aryl ethers are classic substrates for the Claisen rearrangement. When exposed to excessive thermal stress, the allyl group undergoes a thermally allowed [3,3]-sigmatropic shift to the ortho-position of the aromatic ring, regenerating the phenol. Actionable Solution: Do not exceed 80 °C during the reaction. By using a polar aprotic solvent like DMF or Acetone, the potassium cation is heavily solvated, leaving a highly reactive, "naked" phenoxide anion. This allows the SN​2 O-alkylation to reach completion at mild temperatures (50–60 °C), well below the activation energy required for a Claisen rearrangement.

Q3: During my aqueous workup, my yield drops significantly, and I isolate a highly polar byproduct. Why? Causality & Mechanism: Primary amides are susceptible to nucleophilic acyl substitution (hydrolysis) under harsh aqueous conditions. If you are using strong aqueous bases (e.g., 1 M NaOH or KOH ) for prolonged periods to wash away unreacted phenol, the hydroxide ions will attack the amide carbonyl, expelling ammonia and forming 4-allyloxybenzoic acid . Actionable Solution: Limit base washes to cold, dilute NaOH (0.1 M to 0.5 M) and perform the extraction rapidly. Alternatively, remove unreacted phenol via recrystallization rather than aggressive chemical washing.

Impurity Profiling & Data Presentation

To ensure your analytical workflows are self-validating, use the following quantitative data to identify and purge impurities. Distinguishing between N- and O-alkylation can be reliably achieved using 1D and 2D NMR techniques[2].

Impurity / ComponentFormation MechanismAnalytical Signature (NMR / TLC)Validated Removal Strategy
N-Allyl-4-(allyloxy)benzamide Competitive N-alkylation due to excess electrophile or strong base.TLC: Rf​≈0.7 (EtOAc/Hex 1:1).1H NMR: Loss of one primary NH2​ singlet (~7.8 ppm); appearance of a secondary amide NH triplet.Silica gel column chromatography (EtOAc/Hexane gradient).
3-Allyl-4-hydroxybenzamide Thermally induced [3,3]-sigmatropic Claisen rearrangement.TLC: Rf​≈0.3 (More polar due to free OH).1H NMR: Reappearance of phenolic OH peak (~10 ppm); allyl protons shift upfield.Wash organic layer with 0.5 M NaOH to partition the phenol into the aqueous phase.
4-Allyloxybenzoic Acid Hydrolysis of the primary amide during harsh basic workup.TLC: Stays at baseline ( Rf​=0.0 ).1H NMR: Complete loss of NH2​ protons; appearance of broad COOH peak (>11 ppm).Wash organic layer with saturated NaHCO3​ to extract the carboxylic acid into the aqueous phase.
4-(Allyloxy)benzamide Target Product TLC: Rf​≈0.5 .1H NMR: Two distinct NH2​ broad singlets; intact allyl ether multiplets (4.5, 5.3, 6.0 ppm).Recrystallization from hot ethanol/water.

Validated Experimental Protocol: Selective O-Allylation

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reagent Activation

  • Charge an oven-dried, nitrogen-flushed round-bottom flask with 4-hydroxybenzamide (1.0 equiv, 10 mmol, 1.37 g).

  • Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) to achieve a 0.5 M concentration.

  • Add finely powdered, anhydrous K2​CO3​ (1.5 equiv, 15 mmol, 2.07 g). Stir vigorously at room temperature for 20 minutes.

  • Validation Checkpoint: The solution must transition from clear to a slightly opaque/yellow suspension, confirming the successful deprotonation of the phenol to the phenoxide anion.

Step 2: Electrophilic Addition & Heating 4. Place the flask in a water bath set to 60 °C. 5. Add allyl bromide (1.1 equiv, 11 mmol, 0.95 mL) dropwise over 5 minutes via syringe. 6. Stir at 60 °C for 4 to 6 hours.

  • Validation Checkpoint: Perform a TLC (EtOAc:Hexane 1:1). The starting material ( Rf​≈0.2 ) should be consumed, replaced by a single major spot ( Rf​≈0.5 ). The absence of a spot at Rf​≈0.7 validates that N-alkylation has been successfully suppressed.

Step 3: Quench and Selective Workup 7. Cool the reaction to room temperature and pour it into 100 mL of crushed ice/water to quench. 8. Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). 9. Wash the combined organic layers with cold 0.5 M NaOH (1 x 20 mL) for exactly 2 minutes, then immediately separate the layers.

  • Validation Checkpoint: Take a 1 mL aliquot of the separated aqueous NaOH layer and acidify it with 1 M HCl . If the solution turns cloudy, unreacted starting material or Claisen impurity was successfully purged. If it remains clear, conversion was 100%.

  • Wash the organic layer with saturated brine (2 x 30 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Recrystallization 11. Dissolve the crude off-white solid in a minimum volume of boiling ethanol (~10 mL). 12. Add distilled water dropwise until slight turbidity persists, then allow the flask to cool slowly to room temperature, followed by 30 minutes in an ice bath. 13. Filter the resulting crystals and wash with ice-cold 10% ethanol in water.

  • Validation Checkpoint: Pure 4-(allyloxy)benzamide will present as white crystalline needles with a sharp melting point of 144–146 °C[3].

References

  • Why n-alkylation is more favorable than o-alkyation ? | ResearchGate Source: researchgate.net URL:[Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed Source: nih.gov URL:[Link]

  • An efficient copper(II)-catalyzed direct access to primary amides from aldehydes under neat conditions - Sciencemadness Source: sciencemadness.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-(Allyloxy)benzamide

Welcome to the Technical Support Center for organic synthesis and purification. This guide is specifically engineered for researchers, scientists, and drug development professionals who require high-purity isolation of 4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and purification. This guide is specifically engineered for researchers, scientists, and drug development professionals who require high-purity isolation of 4-(allyloxy)benzamide from crude reaction mixtures.

Mechanistic Insights: The Causality of Recrystallization

As a Senior Application Scientist, I frequently see researchers struggle with the isolation of pure benzamide derivatives. The synthesis of 4-(allyloxy)benzamide typically proceeds via the Williamson ether synthesis, utilizing 4-hydroxybenzamide and allyl bromide in the presence of a mild base such as[1]. While the reaction is robust, the crude isolate is rarely pure. It is often contaminated with unreacted 4-hydroxybenzamide, inorganic salts (KBr, K₂CO₃), and over-alkylated byproducts.

Recrystallization is not merely a physical separation; it is a thermodynamically driven purification process relying on differential solubility. We select an Ethanol/Water mixed solvent system for this protocol. Ethanol acts as the primary solvent, disrupting the intermolecular hydrogen bonds of the amide at elevated temperatures. Water serves as the anti-solvent.

Because the unreacted 4-hydroxybenzamide possesses a free phenolic hydroxyl group, it exhibits a higher affinity for the aqueous-ethanolic mother liquor than the target 4-(allyloxy)benzamide, which features a more hydrophobic allyl ether tail. This causality allows the target compound (MW [2]) to selectively nucleate and crystallize upon cooling, yielding a highly pure white solid with a characteristic melting point of[3].

Impurity_Partitioning Mixture Crude Reaction Mixture HotEtOH Hot Ethanol Dissolution Mixture->HotEtOH HotFiltration Hot Filtration HotEtOH->HotFiltration Insolubles Inorganic Salts (K2CO3, KBr) HotFiltration->Insolubles Filter Retentate Crystallization Cooling & Crystallization HotFiltration->Crystallization Filtrate MotherLiquor Mother Liquor (4-Hydroxybenzamide) Crystallization->MotherLiquor Remains Dissolved PureProduct Pure 4-(Allyloxy)benzamide Crystallization->PureProduct Crystal Lattice

Fig 1. Mechanistic partitioning of impurities during the recrystallization process.

Quantitative Data: Solubility & Partitioning Matrix

To predict the behavior of your crude mixture during the protocol, refer to the solubility matrix below. This data dictates the logic behind the hot filtration and anti-solvent addition steps.

ComponentHot EthanolCold EthanolCold WaterRecrystallization Fate
4-(Allyloxy)benzamide HighLowInsolubleCrystallizes (Target)
4-Hydroxybenzamide HighModerateModerateRemains in Mother Liquor
N-Allyl-4-allyloxybenzamide HighHighInsolubleRemains in Mother Liquor
K₂CO₃ / KBr (Salts) InsolubleInsolubleHighRemoved via Hot Filtration

Standard Operating Procedure: Ethanol/Water Recrystallization

This self-validating protocol ensures that any deviations in purity are caught at the final quality control step.

Phase 1: Dissolution & Hot Filtration

  • Weighing: Accurately weigh the crude 4-(allyloxy)benzamide and transfer it to an appropriately sized Erlenmeyer flask.

  • Primary Solvation: Add boiling absolute ethanol dropwise (approximately 5–8 mL per gram of crude) while swirling on a hot plate until the organic solids are completely dissolved.

  • Decolorization (Optional): If the solution is distinctly yellow or brown, add 1-2% (w/w) activated charcoal. Boil gently for 3–5 minutes to adsorb colored polymeric impurities.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Buchner funnel or fluted filter paper to remove insoluble inorganic salts and charcoal. Collect the filtrate in a clean, heated Erlenmeyer flask.

Phase 2: Anti-Solvent Addition & Nucleation 5. Cloud Point Titration: While maintaining the filtrate near its boiling point, add hot deionized water dropwise. Continue until the solution exhibits a faint, persistent turbidity (the cloud point). 6. Clearing: Add 1–3 drops of hot ethanol just until the turbidity clears, creating a saturated solution at the boiling point. 7. Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed at room temperature for 1–2 hours. (Note: Slow cooling promotes the formation of a stable crystal lattice, excluding impurities from the growing crystal faces). 8. Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to depress the solubility of the target compound.

Phase 3: Isolation & Verification 9. Filtration: Isolate the newly formed crystals via vacuum filtration. 10. Washing: Wash the filter cake with a minimal volume (1–2 mL) of ice-cold 1:1 ethanol/water to displace the mother liquor without dissolving the product. 11. Drying: Dry the crystals in a vacuum desiccator over silica gel for 24 hours. 12. Validation: Verify purity by recording the melting point. Pure 4-(allyloxy)benzamide must melt sharply at[3].

Recrystallization_Workflow Crude Crude 4-(Allyloxy)benzamide Dissolve Dissolve in Hot Ethanol Crude->Dissolve Filter Hot Filtration (Removes Salts) Dissolve->Filter AddWater Add Hot Water (Reach Cloud Point) Filter->AddWater CoolRoom Cool to Room Temp (Slow Nucleation) AddWater->CoolRoom CoolIce Ice Bath (0-4°C) (Maximize Yield) CoolRoom->CoolIce Collect Vacuum Filtration & Cold Wash CoolIce->Collect Dry Vacuum Desiccation (Pure Crystals) Collect->Dry

Fig 2. Step-by-step workflow for the recrystallization of 4-(allyloxy)benzamide.

Troubleshooting Guide & FAQs

Q: My product is "oiling out" (forming a separate liquid phase) instead of forming crystals. How do I fix this? A: Oiling out occurs when the melting point of the crude mixture is depressed below the temperature at which it separates from the solvent. This is typically caused by adding the water anti-solvent too rapidly or having a highly impure crude mixture. Solution: Reheat the mixture until it is entirely homogeneous. Add a small volume (1-2 mL) of pure hot ethanol to increase the overall solubility, then cool the flask much more slowly. If available, adding a seed crystal of pure 4-(allyloxy)benzamide at the cloud point can bypass the oiling phase and force crystalline nucleation.

Q: The recovered yield after recrystallization is extremely low (<40%). What went wrong? A: A low yield usually indicates that the solvent volume was too high, or the ethanol-to-water ratio was skewed too heavily toward ethanol, keeping the product dissolved even at cold temperatures. Solution: Transfer the mother liquor to a rotary evaporator and concentrate it under reduced pressure by removing 50-70% of the solvent volume. Cool the concentrated solution in an ice bath to harvest a "second crop" of crystals. Note that the second crop may have a slightly lower purity and should be verified via melting point.

Q: My crystals have a yellowish tint instead of being pure white. Are they ruined? A: No, but they are not fully pure. The yellow tint is usually caused by trace oxidation products of the phenolic starting material or trapped colored polymeric impurities. Solution: You will need to perform a second recrystallization. This time, add 1-2% (w/w) activated charcoal (Norit) during the hot dissolution step. Boil for 5 minutes, and perform a hot filtration through a pad of Celite to remove the charcoal before adding the water anti-solvent.

References

  • Ganguly, N. C., et al. "An efficient copper(II)-catalyzed direct access to primary amides from aldehydes under neat conditions." Tetrahedron Letters, 53(11), 2012, 1413-1416.[Link][3]

Sources

Optimization

Troubleshooting low yield in the synthesis of 4-(Allyloxy)benzamide

An in-depth guide to overcoming common obstacles in the synthesis of a key chemical intermediate. Welcome to the technical support center for the synthesis of 4-(Allyloxy)benzamide.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to overcoming common obstacles in the synthesis of a key chemical intermediate.

Welcome to the technical support center for the synthesis of 4-(Allyloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during this synthetic procedure. Our goal is to help you optimize reaction conditions, minimize side reactions, and ultimately improve the yield and purity of your target compound.

The synthesis of 4-(Allyloxy)benzamide from 4-hydroxybenzamide and an allyl halide is a classic example of the Williamson ether synthesis.[1] While straightforward in principle, this reaction is often plagued by low yields stemming from competing side reactions and suboptimal conditions. This guide addresses these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low, often below 50%. What are the most likely causes?

A1: Low yields in this synthesis typically arise from a combination of three primary factors: incomplete reaction, the formation of undesired side products, and suboptimal reaction conditions. The key areas to investigate are:

  • Incomplete Deprotonation: The Williamson ether synthesis requires the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[2] If the base is not strong enough or used in insufficient quantity, a significant portion of the 4-hydroxybenzamide will remain unreacted.

  • Competing Side Reactions: The deprotonated intermediate is an ambident nucleophile, meaning it can react at more than one site. This can lead to several side products that consume your starting materials and complicate purification. The most common side reactions are N-allylation and hydrolysis of the amide group.[1][3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature has a profound impact on the reaction's outcome.[2] For instance, excessively high temperatures can favor elimination reactions of the alkyl halide or promote amide hydrolysis.[4][5]

Q2: I'm observing a significant amount of unreacted 4-hydroxybenzamide in my crude product. How can I drive the reaction to completion?

A2: Recovering starting material is a clear indication that the initial deprotonation of the phenolic hydroxyl group is inefficient. To improve conversion, consider the following optimizations:

  • Choice and Stoichiometry of Base: A base must be strong enough to deprotonate the phenol (pKa ≈ 10) but ideally not so strong that it promotes side reactions.

    • Potassium Carbonate (K₂CO₃): This is often the base of choice. It is strong enough to deprotonate the phenol but mild enough to minimize amide hydrolysis. Use at least 1.5-2.0 equivalents to ensure the reaction goes to completion.

    • Sodium Hydride (NaH): A much stronger, non-nucleophilic base that will irreversibly deprotonate the phenol. While effective, it requires strictly anhydrous conditions, as it reacts violently with water.

    • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These are strong bases but introduce water, which can lead to competing hydrolysis of the amide bond, especially at elevated temperatures.[6]

  • Solvent Selection: A polar aprotic solvent is typically preferred as it can dissolve the reactants and stabilize the transition state of the Sₙ2 reaction without solvating the nucleophile excessively.[7]

    • N,N-Dimethylformamide (DMF) or Acetonitrile: Excellent choices that facilitate the reaction.[8] Ensure they are anhydrous, especially when using a water-sensitive base like NaH.

  • Reaction Temperature: The reaction is typically conducted between 50-100 °C.[8] If conversion is low at a lower temperature, gradually increasing the temperature can improve the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and side product formation.

Q3: My final product is impure, showing multiple spots on the TLC plate. What are the likely impurities and how can I prevent them?

A3: The presence of multiple spots indicates the formation of side products. The most common impurities in this synthesis are the N-allylated isomer and the amide hydrolysis product.

  • N-Allyl-4-(allyloxy)benzamide and 4-Hydroxy-N-allylbenzamide (N-allylation): The amide nitrogen can also act as a nucleophile, competing with the desired O-allylation.[9] While O-alkylation of phenols is generally favored over N-alkylation of amides due to the higher acidity of the phenolic proton, N-alkylation can occur.[10]

    • Prevention: O-allylation is typically favored by using polar aprotic solvents and alkali metal carbonate bases (like K₂CO₃). The hardness of the cation can influence selectivity; potassium (K⁺) often favors O-alkylation more than sodium (Na⁺).

  • 4-(Allyloxy)benzoic Acid (Amide Hydrolysis): The amide functional group can be hydrolyzed to a carboxylic acid under harsh basic conditions, especially in the presence of water and at high temperatures.[11]

    • Prevention: Use milder bases like K₂CO₃ instead of NaOH or KOH. Keep reaction temperatures moderate (e.g., 60-80 °C) and use anhydrous solvents to the extent possible.

dot digraph "Competing_Reaction_Pathways" { graph [fontname="Arial", label="Figure 1: Key Reaction Pathways", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes SM [label="4-Hydroxybenzamide", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Phenoxide [label="Phenoxide Intermediate\n(Ambident Nucleophile)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; AllylHalide [label="+ Allyl Bromide", shape=plaintext]; Product [label="Desired Product:\n4-(Allyloxy)benzamide\n(O-Allylation)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; N_Allyl [label="Side Product:\nN-Allylated Species", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Hydrolysis [label="Side Product:\n4-Hydroxybenzoic Acid\n(from SM Hydrolysis)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Edges SM -> Phenoxide [label=" Base (e.g., K₂CO₃)\n-H⁺"]; Phenoxide -> Product [label=" Sₙ2 Attack from Oxygen", color="#34A853", fontcolor="#34A853"]; Phenoxide -> N_Allyl [label=" Sₙ2 Attack from Nitrogen", color="#EA4335", style=dashed, fontcolor="#EA4335"]; SM -> Hydrolysis [label=" H₂O, Strong Base, Heat", color="#EA4335", style=dashed, fontcolor="#EA4335"];

// Invisible edges for alignment {rank=same; Product; N_Allyl; Hydrolysis;} Phenoxide -> AllylHalide [style=invis]; AllylHalide -> Product [style=invis]; } dot Caption: Competing reaction pathways in the synthesis.

Q4: Should I use a phase-transfer catalyst (PTC) for this reaction?

A4: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly beneficial, especially when using a solid-liquid or liquid-liquid biphasic system (e.g., K₂CO₃ in an organic solvent). The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the allyl halide resides.[12][13] This can lead to:

  • Faster reaction rates at lower temperatures.

  • Higher yields by promoting the desired Sₙ2 reaction.

  • The ability to use less expensive and safer biphasic systems, avoiding the need for strictly anhydrous conditions in some cases.[14]

If you are struggling with low conversion rates, introducing a catalytic amount (1-5 mol%) of a PTC is a highly recommended optimization strategy.

Optimized Experimental Protocol

This protocol provides a robust method for the synthesis of 4-(Allyloxy)benzamide, incorporating best practices to maximize yield and purity.

1. Reactant Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzamide (e.g., 5.0 g, 36.5 mmol).

  • Add anhydrous potassium carbonate (K₂CO₃) (e.g., 7.5 g, 54.3 mmol, 1.5 equiv).

  • Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (e.g., 0.59 g, 1.8 mmol, 0.05 equiv).

  • Add 100 mL of anhydrous acetonitrile as the solvent.

2. Reaction:

  • Stir the suspension vigorously.

  • Add allyl bromide (e.g., 3.8 mL, 43.8 mmol, 1.2 equiv) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 70 °C and maintain this temperature with stirring.

  • Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the 4-hydroxybenzamide starting material is consumed (typically 4-6 hours).

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

  • Wash the collected solids with a small amount of acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • Dissolve the crude solid in a minimal amount of a suitable hot solvent for recrystallization (e.g., ethanol/water or ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[15]

  • Collect the purified white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary and Optimization Parameters

The choice of reaction parameters is critical for success. The table below summarizes the impact of different variables on the synthesis.

ParameterOption 1Option 2Option 3Recommended for High Yield
Base K₂CO₃ (weak)NaOH (strong, aqueous)NaH (strong, anhydrous)K₂CO₃ : Balances reactivity and minimizes side reactions.[2]
Solvent AcetonitrileDMFAcetoneAcetonitrile or DMF : Polar aprotic solvents that favor Sₙ2 reactions.[8]
Temperature Room Temp60-80 °C>100 °C (Reflux)60-80 °C : Optimal for good rate without significant side reactions.[8]
Additive NoneTBAB (PTC)18-Crown-6TBAB : Effectively increases reaction rate in heterogeneous mixtures.[14]

dot digraph "Troubleshooting_Flowchart" { graph [fontname="Arial", label="Figure 2: Troubleshooting Flowchart for Low Yield", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: A decision tree to diagnose yield issues.

References

  • Allen, A. D. (2025, March 19).
  • (2025, May 11). Amides can be hydrolysed under acidic or basic conditions too. Chem.ucla.edu.
  • (2016, February 28). 13.9: Hydrolysis of Amides. Chemistry LibreTexts.
  • Hydrolysis of Amide. (n.d.). Organic Synthesis.
  • Amide. (n.d.). Wikipedia.
  • (2025). Preventing side reactions in the etherification of 4-hydroxybenzaldehyde. BenchChem.
  • (2025).
  • (2025, December). optimizing reaction conditions for 4-benzoylbenzamide synthesis. BenchChem.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Pal, R. (2019, December 19).
  • Phase Transfer C
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • Williamson Ether Synthesis - The Most Important Facts. (2022, October 23). ChemTalk.
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Al-Mousawi, S., Moustafa, H., & El-Shikh, M. (2026, February 5). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides.
  • (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. BenchChem.
  • (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • 4-Hydroxybenzamide synthesis. (n.d.). ChemicalBook.
  • Williamson Synthesis. (n.d.). Organic Chemistry Portal.
  • The Chemical Synthesis of 4-Hydroxythiobenzamide: A Technical Overview. (n.d.). BenchChem.
  • (2025, December). Technical Support Center: Troubleshooting N-(4-Formylphenyl)benzamide Synthesis. BenchChem.
  • o-FORMYLATION OF PHENOLS: 3-BROMOSALICYLALDEHYDE. (n.d.). Organic Syntheses.
  • (2025). A Comparative Analysis of 4-Hydroxybenzamide and Its Positional Isomers. BenchChem.
  • 4-(Allyloxy)benzamide. (n.d.). ChemScene.
  • (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses.
  • KR100834387B1 - Novel method for preparing benzamide derivatives and intermediates thereof. (n.d.).
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
  • (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • H, R., J, S. P., & I, S. (2016, October 20).
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][16]naphthyrin-5(6H). (n.d.). Synfacts.

  • (2025, December). optimization of reaction conditions for benzamide synthesis. BenchChem.
  • N-Allylation versus C-allylation of intermediates from aza-Michael adducts of arylideneisoxazol-5-ones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Why n-alkylation is more favorable than o-alkyation ?. (2016, April 13).

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 4-(Allyloxy)benzamide

Welcome to the Analytical Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of 4-(Allyloxy)benzamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of 4-(Allyloxy)benzamide. While its chemical structure ( C10​H11​NO2​ ) appears straightforward, its Nuclear Magnetic Resonance (NMR) spectra are notoriously complex. This complexity arises from restricted bond rotations, profound solvent-solute interactions, and intricate second-order spin-spin couplings.

This guide is designed to move beyond basic peak picking. Here, we will dissect the causality behind the spectral phenomena, providing you with a self-validating framework to troubleshoot and interpret your data with absolute confidence.

Core Principles & Expected Data

Before troubleshooting, you must establish a baseline. The tables below summarize the expected quantitative data for pure 4-(Allyloxy)benzamide.

Table 1: Expected 1H NMR Data (in DMSO- d6​ , 400 MHz)
Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)
Amide −NH2​ ~7.10 & ~7.80Broad singlets (br s)2H (1H each)N/A (Exchangeable)
Aromatic (H-2, H-6)~7.85Doublet (d) / AA'BB'2H J≈8.8
Aromatic (H-3, H-5)~6.95Doublet (d) / AA'BB'2H J≈8.8
Allyl −CH= ~6.05ddt1H Jtrans​=17.2 , Jcis​=10.5 , Jvic​=5.3
Allyl =CH2​ (trans)~5.40dq1H Jtrans​=17.2 , Jgem​=1.5
Allyl =CH2​ (cis)~5.28dq1H Jcis​=10.5 , Jgem​=1.5
Allyl −O−CH2​− ~4.60dt2H Jvic​=5.3 , Jallylic​=1.5
Table 2: Expected 13C NMR Data (in DMSO- d6​ , 100 MHz)
Carbon EnvironmentExpected Shift (ppm)Type
C=O (Amide)~168.0Quaternary (C)
C-4 (Ar-O)~161.0Quaternary (C)
Allyl −CH= ~133.0Methine (CH)
C-2, C-6 (Ar)~129.5Methine (CH)
C-1 (Ar-C=O)~126.5Quaternary (C)
Allyl =CH2​ ~118.0Methylene ( CH2​ )
C-3, C-5 (Ar)~114.0Methine (CH)
Allyl −O−CH2​− ~68.5Methylene ( CH2​ )

Troubleshooting FAQs

Q1: My amide protons are showing up as two distinct peaks rather than a single −NH2​ peak. Is my sample degraded or impure? A1: No, your sample is likely pure. This is a classic, expected phenomenon caused by restricted rotation around the C−N bond. The lone pair of electrons on the amide nitrogen delocalizes into the carbonyl π -system, giving the C−N bond partial double-bond character. Consequently, the two protons are locked in different chemical environments: one is syn to the carbonyl oxygen, and the other is anti. Furthermore, solvent choice dictates whether you see this. In strong hydrogen-bonding solvents like DMSO- d6​ , the solvent molecules heavily interact with the amide protons, stabilizing the rotamers and causing a significant downfield shift[1]. This prevents rapid exchange on the NMR timescale, allowing you to observe two distinct broad singlets[2]. If you switch to CDCl3​ , the lack of strong hydrogen bonding often leads to a single, broad, averaged peak.

Q2: The allyl group signals are incredibly complex and don't look like standard doublets or triplets. How do I interpret them? A2: The allyl group ( −O−CH2​−CH=CH2​ ) is a textbook example of a complex spin system[3]. The internal vinyl proton ( −CH= ) is not just coupling to one neighbor; it couples to the adjacent −CH2​− group (vicinal, J≈5 Hz), the cis terminal proton ( J≈10 Hz), and the trans terminal proton ( J≈17 Hz). Because these coupling constants are large and distinct, the signal splits into a doublet of doublet of triplets (ddt)[4]. The terminal =CH2​ protons also couple to each other (geminal coupling, J≈1.5 Hz), leading to doublet of quartet (dq) patterns. Do not mistake these complex multiplets for impurities.

Q3: I see a massive peak around 3.3 ppm in my DMSO- d6​ spectrum that is obscuring my baseline. What is this? A3: That is the residual water peak in DMSO- d6​ . DMSO is highly hygroscopic. If your sample or NMR tube was not rigorously dried, water will absorb into the solvent. Because water rapidly exchanges protons with the amide group, a high water concentration can artificially accelerate the amide proton exchange rate, causing your distinct −NH2​ peaks to broaden into the baseline or merge.

Experimental Workflow: Self-Validating Sample Preparation

To ensure high-fidelity spectra that bypass the issues discussed above, follow this optimized protocol. This workflow is designed as a self-validating system —if the validation checks fail, do not proceed to data interpretation.

Step 1: Sample Desiccation

  • Action: Dry 10-15 mg of 4-(Allyloxy)benzamide under high vacuum (lyophilizer or Schlenk line) for at least 2 hours prior to analysis.

  • Causality: Removes trace moisture that facilitates rapid proton exchange, which would otherwise ruin the resolution of the amide signals.

Step 2: Solvent Preparation

  • Action: Use fresh ampoules of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO- d6​ ensures the amide protons are locked via hydrogen bonding, making them visible[1]. TMS provides an absolute 0.00 ppm reference point.

Step 3: Dissolution & Acquisition

  • Action: Dissolve the solid in 0.6 mL of the solvent. Vortex until optically clear. Transfer to a 5 mm precision NMR tube. Acquire a 1D 1H spectrum with a minimum of 16 scans, a relaxation delay ( D1 ) of 2 seconds, and a spectral width of 14 ppm.

Step 4: The Self-Validation Check (Critical)

  • Action: Before analyzing your molecule's peaks, check the internal standards.

    • Check 1: Is the TMS peak exactly at 0.00 ppm? (If not, recalibrate).

    • Check 2: Is the residual DMSO quintet exactly at 2.50 ppm? (If shifted, your lock/shim failed).

    • Check 3: Look at the water peak (~3.33 ppm). If its integration is larger than your target molecule's −O−CH2​− peak, your sample is too wet. Do not proceed with amide interpretation; re-dry the sample.

Visualizing the Logic

Below are the logical frameworks dictating the complex behaviors of 4-(Allyloxy)benzamide in an NMR magnetic field.

Allyl_Coupling Allyl Allyl Group (-O-CH2-CH=CH2) CH2_O -O-CH2- (~4.6 ppm) Allyl->CH2_O CH_vinyl -CH= (~6.0 ppm) Allyl->CH_vinyl CH_cis =CH (cis) (~5.28 ppm) Allyl->CH_cis CH_trans =CH (trans) (~5.40 ppm) Allyl->CH_trans CH_vinyl->CH2_O Vicinal (J~5 Hz) CH_vinyl->CH_cis Cis (J~10 Hz) CH_vinyl->CH_trans Trans (J~17 Hz) CH_cis->CH_trans Geminal (J~1.5 Hz)

Caption: Allyl group spin-spin coupling logic and J-constant relationships.

Amide_Solvent Amide Primary Amide (-CONH2) DMSO DMSO-d6 Solvent Amide->DMSO CDCl3 CDCl3 Solvent Amide->CDCl3 H_Bond Strong Solute-Solvent Hydrogen Bonding DMSO->H_Bond No_H_Bond Weak/No Hydrogen Bonding CDCl3->No_H_Bond Result_DMSO Two Distinct br s Peaks (Restricted C-N Rotation) H_Bond->Result_DMSO Downfield Shift (Deshielding) Result_CDCl3 One Broad Peak (Rapid Exchange/Averaging) No_H_Bond->Result_CDCl3 Upfield Shift

Caption: Solvent-dependent hydrogen bonding effects on primary amide NMR signals.

References

  • Solvent Effects on the Amidic Bond - RSC Publishing. Available at: [Link]

  • 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent - PubMed/NIH. Available at: [Link]

  • Proton NMR of Allyl Ether Groups - YouTube (ChemSurvival). Available at: [Link]

  • 13.6 Spin–Spin Splitting in 1H NMR Spectra - Pressbooks (Organic Chemistry). Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-(Allyloxy)benzamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(Allyloxy)benzamide. This guide is designed for researchers, chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(Allyloxy)benzamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to move from bench-scale synthesis to larger-scale library production. We will address common challenges, provide detailed protocols, and offer field-proven insights to ensure your scale-up process is efficient, safe, and reproducible.

Synthesis Overview: The Williamson Ether Synthesis Route

The most direct and widely adopted method for preparing 4-(Allyloxy)benzamide is through a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the hydroxyl group of 4-hydroxybenzamide is deprotonated by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide to displace the bromide ion and form the desired ether linkage.[2]

The choice of base, solvent, and temperature is critical, as a competing elimination (E2) reaction can occur, leading to the formation of allene and other impurities, particularly at higher temperatures or with sterically hindered reagents.[1][3][4]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4_hydroxybenzamide 4-Hydroxybenzamide Base Base (e.g., K₂CO₃) Phenoxide Phenoxide Intermediate Product 4-(Allyloxy)benzamide Phenoxide->Product + Allyl Bromide Allyl_Bromide Allyl Bromide Byproduct Salt (e.g., KBr)

Caption: General workflow for the synthesis of 4-(Allyloxy)benzamide.

Detailed Experimental Protocol (Lab Scale: 5g)

This protocol provides a robust starting point for lab-scale synthesis. All operations involving allyl bromide should be conducted in a well-ventilated chemical fume hood.

Materials:

  • 4-Hydroxybenzamide (5.0 g, 36.45 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (7.56 g, 54.68 mmol, 1.5 eq)

  • Allyl Bromide (3.46 mL, 4.84 g, 40.10 mmol, 1.1 eq)

  • Acetone or DMF (100 mL)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzamide (5.0 g) and anhydrous potassium carbonate (7.56 g).

  • Solvent Addition: Add 100 mL of acetone. Stir the suspension vigorously for 10-15 minutes at room temperature. The fine suspension of K₂CO₃ is crucial for maximizing the reaction surface area.

  • Reagent Addition: Slowly add allyl bromide (3.46 mL) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C for acetone) and maintain for 4-8 hours. The reaction progress should be monitored.

  • Monitoring: Use Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 1:1 Hexane:Ethyl Acetate) to check for the consumption of the 4-hydroxybenzamide starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃, KBr). Wash the filter cake with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product, often an off-white solid, can be purified by recrystallization from a suitable solvent system like ethanol/water or by flash column chromatography on silica gel if necessary.[5]

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the synthesis and scale-up of 4-(Allyloxy)benzamide.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
P1 Low or No Product Yield Ineffective Deprotonation: The base may be too weak, not sufficiently anhydrous, or not ground finely enough.Use a stronger base like potassium carbonate (K₂CO₃) over sodium bicarbonate (NaHCO₃). Ensure the base is anhydrous and finely powdered to maximize surface area.[4]
Wet Reagents/Solvent: Water will hydrolyze allyl bromide and deactivate the phenoxide nucleophile.[6]Use anhydrous solvents and ensure the 4-hydroxybenzamide starting material is dry.
Low Reaction Temperature/Time: The reaction may be too slow under the current conditions.Increase the reaction temperature or extend the reaction time. Monitor via TLC to determine the optimal endpoint. Typical Williamson reactions run at 50-100 °C for 1-8 hours.[2]
P2 Significant Starting Material Remains Insufficient Alkylating Agent: Stoichiometry may be off, or the allyl bromide may have degraded.Use a slight excess (1.1-1.2 equivalents) of allyl bromide. Ensure the allyl bromide is fresh and has been stored properly.
Poor Solubility: The phenoxide salt may not be sufficiently soluble in the chosen solvent.Consider using a more polar aprotic solvent like DMF or Acetonitrile, which are excellent for SN2 reactions.[4]
P3 Formation of Side Products (Impure Product) E2 Elimination: The reaction temperature is too high, or the base is too strong/sterically hindered, favoring elimination over substitution.[1][4]Lower the reaction temperature. While allyl bromide is a primary halide and less prone to elimination than secondary or tertiary halides, high temperatures can still promote this side reaction.[1][2]
C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can sometimes occur on the aromatic ring instead of the oxygen.This is less common under these conditions but can be influenced by the solvent and counter-ion. Using polar aprotic solvents generally favors the desired O-alkylation.
P4 Difficulties During Scale-Up Poor Heat Transfer: Large-scale reactions are harder to heat and cool, and localized hot spots can promote side reactions.[7]Use a reactor with a jacket for controlled heating/cooling. Ensure efficient stirring to maintain a homogenous temperature throughout the batch.[8]
Reagent Addition: Adding allyl bromide too quickly on a large scale can create a dangerous exotherm.Add the allyl bromide sub-surface and at a controlled rate to manage the heat of reaction. Monitor the internal temperature closely.

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Caption: Troubleshooting flowchart for low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the best base for this reaction? A1: Anhydrous potassium carbonate (K₂CO₃) is an excellent choice for scaling up. It is inexpensive, moderately basic (strong enough to deprotonate the phenol but not so strong as to excessively promote elimination), and easily removed by filtration.[4] Stronger bases like sodium hydride (NaH) can be used on a small scale but present significant safety and handling challenges for library production.

Q2: Which solvent should I use for scale-up? A2: For lab-scale, acetone is convenient due to its boiling point and ease of removal. For larger scales, acetonitrile or N,N-dimethylformamide (DMF) are often preferred as they are polar aprotic solvents that accelerate SN2 reactions.[4] However, their higher boiling points make them more difficult to remove, which is a key consideration in process chemistry.[9]

Q3: How critical is the purity of the 4-hydroxybenzamide starting material? A3: Very critical. The purity of your starting materials directly impacts the purity of your final product and the efficiency of the reaction.[10] Impurities can interfere with the reaction or lead to the formation of undesired side products, complicating purification at scale.[11]

Q4: Can I use other allyl halides, like allyl chloride? A4: Yes, but the reaction will be slower. Reactivity for SN2 reactions follows the trend I > Br > Cl. Allyl bromide offers a good balance of reactivity and stability.[3] Using allyl chloride would likely require more forcing conditions (higher temperature or longer reaction times), which could increase the risk of side reactions.

Q5: My scale-up reaction is much slower than the lab-scale version. Why? A5: This is a common issue in process chemistry and is often related to inefficient mixing or heat transfer.[7][8] On a large scale, it takes longer to heat the entire reaction volume to the target temperature. Furthermore, if stirring is not adequate, the solid base and reactants may not interact effectively, slowing the reaction rate. Ensure your reactor is appropriately sized and equipped with an overhead stirrer capable of agitating the entire volume efficiently.

Safety Precautions: Handling Allyl Bromide

Allyl bromide is a hazardous substance and requires strict safety protocols.[12][13][14]

  • Toxicity and Hazards: Allyl bromide is highly flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[14] It is also a lachrymator (causes tearing).

  • Personal Protective Equipment (PPE): Always handle allyl bromide in a certified chemical fume hood. Wear appropriate PPE, including:

    • Flame-retardant lab coat.

    • Chemical splash goggles and a face shield.[12][14]

    • Compatible chemical-resistant gloves (e.g., Viton or laminate film; check manufacturer's recommendations).[12]

  • Handling and Storage:

    • Store in a tightly closed container in a cool, well-ventilated, flammable-liquids cabinet away from heat, sparks, or open flames.[12][13]

    • Ground and bond all containers and transfer equipment to prevent static discharge.[13]

    • It is incompatible with strong oxidizing agents and strong bases.[12]

  • Spill and Emergency Response:

    • In case of a spill, evacuate the area immediately.[12] Remove all ignition sources.[15]

    • Absorb small spills with an inert material like activated charcoal adsorbent or vermiculite and place in a sealed container for hazardous waste disposal.[12][15]

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[13][14]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13][14]

    • Inhalation: Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[12][14]

References
  • HAZARD SUMMARY: Allyl Bromide. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • SAFETY DATA SHEET - Allyl bromide. (2012, September 20). Stobec. Retrieved from [Link]

  • GHS Safety Data Sheet: ALLYL BROMIDE. (n.d.). Sdfine. Retrieved from [Link]

  • Limitations of Williamson's synthesis for the preparation of certain types of ethers. (2025, March 4). askIITians. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, October 23). ChemTalk. Retrieved from [Link]

  • Williamson ether synthesis. (2021, October 23). LS College. Retrieved from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • How to Scale Up a New Synthesis Reaction. (2022, October 21). Lab Manager. Retrieved from [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (2024, December 22). Semantic Scholar. Retrieved from [Link]

  • Process Understanding Central to Successful Drug Synthesis. (2019, March 12). Pharma's Almanac. Retrieved from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20). Jurnal Kimia Sains dan Aplikasi. Retrieved from [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (2024, December 22). MDPI. Retrieved from [Link]

  • 4-(Allyloxy)benzohydrazide. (2023). ResearchGate. Retrieved from [Link]

  • ORTHO-FORMYLATION OF PHENOLS; 3-BROMOSALICYLALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Scalable Reactor Design for Pharmaceuticals and Fine Chemicals Production. 1: Potential Scale-up Obstacles. (2006, March 7). Organic Process Research & Development. Retrieved from [Link]

  • Benzamide, 4-allyloxy-3,5-diethyl-. (n.d.). PubChemLite. Retrieved from [Link]

  • A Scalable Synthesis of N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide. (2023, November 3). Organic Syntheses. Retrieved from [Link]

  • Novel method for preparing benzamide derivatives and intermediates thereof. (n.d.). Google Patents.
  • Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers. (2001, November 8). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-(Allyloxy)benzamide Solution Stability

Welcome to the technical support and troubleshooting hub for 4-(Allyloxy)benzamide (CAS: 97960-35-5). This guide is designed for analytical chemists, formulation scientists, and drug development professionals who require...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for 4-(Allyloxy)benzamide (CAS: 97960-35-5). This guide is designed for analytical chemists, formulation scientists, and drug development professionals who require high-fidelity solutions of this compound for assays, screening, or synthesis.

Diagnostic FAQ: Identifying Degradation

Q: My 4-(Allyloxy)benzamide stock solution is showing multiple degradation peaks on HPLC over time. What is happening? A: 4-(Allyloxy)benzamide contains two distinct reactive moieties that dictate its stability profile: a primary benzamide group and an allyl ether group. Depending on your solvent system, you are likely observing one of two primary degradation pathways:

  • Amide Hydrolysis: The benzamide group is susceptible to nucleophilic attack by water. This is heavily catalyzed by either acidic or basic conditions, yielding 4-allyloxybenzoic acid and ammonia ()[1].

  • Allyl Ether Cleavage/Oxidation: The allylic double bond is prone to auto-oxidation (forming hydroperoxides) or trace-metal-catalyzed isomerization. Transition metals can isomerize the allyl ether to a propenyl ether, which subsequently hydrolyzes even at mildly acidic pH to yield 4-hydroxybenzamide and propanal ()[2].

Causality Check: If your HPLC-MS shows a new peak at m/z 179 (positive ion mode), you are observing the carboxylic acid (hydrolysis). If you see a peak at m/z 138, the allyl ether has been cleaved to the phenol.

Quantitative Stability Data

To understand the urgency of pH control, we must look at the hydrolysis kinetics of the benzamide moiety. The table below summarizes the pseudo-first-order half-lives of unsubstituted benzamide derivatives in aqueous solutions at varying pH levels (298 K)[3].

pH LevelBuffer SystemHalf-Life ( t1/2​ )Primary DegradantCausality / Mechanism
pH 7.0 Phosphate (10 mM)> 2 YearsNegligibleNeutral water is a poor nucleophile; carbonyl carbon is unactivated.
pH 9.0 Carbonate (10 mM)~300 Days4-Allyloxybenzoic AcidSlow hydroxide ( OH− ) attack on the carbonyl carbon.
pH 11.0 Phosphate (100 mM)~6 Days4-Allyloxybenzoic AcidRapid OH− attack; tetrahedral intermediate formation accelerates.
pH 13.0 NaOH (0.1 M)~15 Hours4-Allyloxybenzoic AcidExtreme base catalysis; quantitative conversion to carboxylate.

Data extrapolated from kinetic modeling of benzamide hydrolysis in weakly basic water ()[1].

Visualizing the Degradation & Mitigation Logic

G Compound 4-(Allyloxy)benzamide (Intact in Solution) Path1 Amide Hydrolysis (Base/Acid Catalysis) Compound->Path1 pH Extremes Path2 Allyl Ether Cleavage (Trace Metals / O2) Compound->Path2 Aerobic / Metals Deg1 4-Allyloxybenzoic Acid (+ NH3) Path1->Deg1 Deg2 4-Hydroxybenzamide (+ Propanal / Epoxides) Path2->Deg2 Mit1 Buffer at pH 6.5-7.5 (Phosphate/HEPES) Mit1->Path1 Prevents Mit2 Sparging (Ar/N2) & 1 mM EDTA Addition Mit2->Path2 Prevents

Degradation pathways of 4-(Allyloxy)benzamide and targeted mitigation strategies.

Troubleshooting Guide: Preventing Allyl Ether Cleavage

Q: I am storing my solution at pH 7.0, but I am still seeing degradation into 4-hydroxybenzamide. Why? A: You are likely experiencing trace-metal-catalyzed isomerization. The allyl ether group is highly sensitive to transition metals (e.g., Pd, Ru, Fe, Cu) which can leach from stainless steel needles, low-quality glassware, or impure solvents. These metals coordinate to the allylic double bond, lowering the activation energy for its migration to form a propenyl ether ()[2]. Propenyl ethers are highly unstable in water and will spontaneously hydrolyze to the phenol (4-hydroxybenzamide) and propanal, even at neutral pH.

Q: How do I stop oxidative epoxidation of the allyl group? A: The electron-rich double bond can react with dissolved oxygen or peroxides in aging solvents (like THF or diethyl ether) to form epoxides ()[4]. Always use peroxide-free, freshly distilled solvents, or switch to inert solvents like DMSO or HPLC-grade Acetonitrile for stock solutions.

Protocol 1: Preparation of Ultra-Stable Aqueous/Organic Stock Solutions

This protocol utilizes a self-validating chelation and degassing strategy to neutralize both oxidative and metal-catalyzed pathways.

  • Solvent Preparation: Select HPLC-grade water or a miscible organic solvent (e.g., Acetonitrile). If using water, pre-dissolve EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 1 mM. Causality: EDTA sequesters trace transition metals, preventing them from coordinating with the allyl ether.

  • Degassing (Sparging): Transfer the solvent to a septum-sealed flask. Sparge with high-purity Argon or Nitrogen gas for 15 minutes using a submerged needle, with a secondary vent needle. Causality: Displacing dissolved oxygen prevents radical auto-oxidation and epoxidation of the alkene.

  • Buffering: Adjust the aqueous phase to pH 7.0 ± 0.2 using a 10 mM Phosphate buffer.

  • Dissolution: Dissolve the 4-(Allyloxy)benzamide powder into the degassed, chelated solvent under an inert atmosphere.

  • Storage: Aliquot into amber glass vials (to prevent UV-induced radical initiation) purged with Argon. Store at -20°C for long-term stability or 4°C for working stocks.

Self-Validating System: Forced Degradation Study Methodology

To ensure your mitigation strategies are working, you must run a forced degradation study alongside your stabilized formulation. This self-validating workflow proves that your specific laboratory conditions are the source of stability, not analytical error.

Step-by-Step Methodology:

  • Prepare Three Test Articles:

    • Sample A (Optimized): 1 mg/mL 4-(Allyloxy)benzamide in degassed, 1 mM EDTA, pH 7.0 buffer.

    • Sample B (Hydrolysis Control): 1 mg/mL in 0.1 M NaOH (pH 13).

    • Sample C (Oxidation/Metal Control): 1 mg/mL in un-degassed water spiked with 10 µM CuSO4​ .

  • Incubation: Incubate all three samples at 40°C for 48 hours.

  • Quenching: Neutralize Sample B with 0.1 M HCl to halt base catalysis.

  • HPLC-UV/MS Analysis: Inject 10 µL of each sample onto a C18 Reverse-Phase column (Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid).

  • Validation Criteria:

    • Sample A must show >98% peak area retention of the parent compound (Retention Time TR​ , m/z 178 [M+H]+ ).

    • Sample B must show a significant shift to the carboxylic acid peak (m/z 179). This validates that your assay can detect amide hydrolysis.

    • Sample C must show the appearance of 4-hydroxybenzamide (m/z 138). This validates that your assay can detect allyl ether cleavage.

If Sample A remains intact while B and C degrade, your stabilization protocol is validated and trustworthy for downstream assays.

References

  • Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry. Available at:[Link]

  • Epoxidation process for aryl allyl ethers (US Patent 6087513A).Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comparing synthesis routes for 4-(Allyloxy)benzamide and its analogs

Comparative Synthesis Routes for 4-(Allyloxy)benzamide and Its Analogs: A Technical Guide 4-(Allyloxy)benzamide (CAS: 97960-35-5) is a highly versatile intermediate utilized in the development of advanced polymers, agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Routes for 4-(Allyloxy)benzamide and Its Analogs: A Technical Guide

4-(Allyloxy)benzamide (CAS: 97960-35-5) is a highly versatile intermediate utilized in the development of advanced polymers, agrochemicals, and pharmaceutical APIs[1]. The presence of both a terminal alkene (allyl group) and a primary amide provides orthogonal reactivity sites for cross-linking, hydrosilylation, and further functionalization.

For process chemists and drug development professionals, selecting the optimal synthesis route for this molecule and its analogs dictates the scalability, impurity profile, and overall cost of goods (COGs). This guide critically evaluates the three primary synthetic pathways, detailing the mechanistic causality behind each protocol to ensure reproducible, high-yield outcomes.

Mechanistic Overview & Route Design

The synthesis of 4-(allyloxy)benzamide can be approached via three distinct disconnections, each leveraging a different starting material and activation strategy:

  • Route A (O-Alkylation): Direct SN2 displacement utilizing 4-hydroxybenzamide and allyl bromide.

  • Route B (Acyl Substitution): Activation of 4-(allyloxy)benzoic acid to an acyl chloride, followed by amidation.

  • Route C (Nitrile Hydration): Controlled nucleophilic hydration of 4-(allyloxy)benzonitrile.

SynthesisRoutes SM1 4-Hydroxybenzamide Route1 Route A: O-Alkylation (Base, Allyl Bromide) SM1->Route1 SM2 4-(Allyloxy)benzoic Acid Route2 Route B: Amidation (SOCl2, then NH3) SM2->Route2 SM3 4-(Allyloxy)benzonitrile Route3 Route C: Hydration (Catalyst, H2O) SM3->Route3 Product 4-(Allyloxy)benzamide (Target Molecule) Route1->Product SN2 Displacement Route2->Product Acyl Substitution Route3->Product Controlled Hydrolysis

Figure 1: Parallel synthesis routes for 4-(allyloxy)benzamide from various starting materials.

Quantitative Route Comparison

When evaluating these pathways for scale-up, quantitative metrics such as yield, reaction time, and environmental impact (E-Factor) must be balanced against reagent toxicity and operational complexity.

Table 1: Performance Metrics of Synthesis Alternatives

Synthesis RouteOverall Yield (%)Reaction TimeKey ImpuritiesScalabilityGreen Chemistry Profile
Route A (O-Alkylation) 75 - 85%4 - 6 hN-alkylated byproducts, unreacted SMHighModerate (Generates KBr waste, uses toxic allyl bromide)
Route B (Amidation) 85 - 95%3 - 4 hCarboxylic acid (hydrolysis byproduct)MediumPoor (SOCl2 generates corrosive SO2/HCl gas)
Route C (Hydration) 90 - 98%2 - 3 hOver-hydrolyzed carboxylic acidVery HighExcellent (High atom economy, catalytic, aqueous conditions)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and in-process checks to verify reaction progression.

Route A: O-Alkylation of 4-Hydroxybenzamide

This route relies on the chemoselective deprotonation of the phenol over the primary amide. The phenolic OH has a pKa of ~9.5, while the primary amide has a pKa of ~15. By using a mild base like Potassium Carbonate ( K2​CO3​ ), we selectively generate the phenoxide anion without deprotonating the nitrogen, heavily favoring O-alkylation over N-alkylation[2].

MechanismA Step1 4-Hydroxybenzamide + K2CO3 Step2 Phenoxide Anion (Strong Nucleophile) Step1->Step2 Deprotonation (Fast) Step3 SN2 Attack on Allyl Bromide Step2->Step3 Electrophilic Addition Step4 4-(Allyloxy)benzamide + KBr Step3->Step4 Bromide Leaving Group

Figure 2: SN2 mechanistic pathway for the chemoselective O-alkylation of 4-hydroxybenzamide.

Protocol:

  • Activation: Dissolve 4-hydroxybenzamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that leaves the phenoxide nucleophile relatively unsolvated and highly reactive, accelerating the SN2 kinetics.

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 eq). Stir at room temperature for 30 minutes. The solution will transition to a pale yellow, visually validating the formation of the phenoxide anion.

  • Alkylation: Add allyl bromide (1.2 eq) dropwise to control the exotherm[3]. Heat the mixture to 60°C for 4 hours.

  • In-Process Control: Check via TLC (Hexane:EtOAc 1:1). The disappearance of the highly polar phenol spot validates completion.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter and wash the solid with cold 0.1 M NaOH. Causality: The NaOH wash ensures any unreacted 4-hydroxybenzamide is deprotonated and remains soluble in the aqueous filtrate, effectively purifying the neutral product.

Route B: Two-Step Amidation of 4-(Allyloxy)benzoic Acid

Carboxylic acids are poor electrophiles due to the resonance stabilization of the hydroxyl oxygen. To force amidation, the acid must be converted into a highly reactive acyl chloride.

Protocol:

  • Chlorination: Suspend 4-(allyloxy)benzoic acid (1.0 eq) in Dichloromethane (DCM). Add Thionyl Chloride ( SOCl2​ , 2.0 eq) and 2 drops of DMF. Causality: DMF acts as a catalyst by reacting with SOCl2​ to form the Vilsmeier-Haack reagent, a highly active electrophile that rapidly converts the acid to the acyl chloride.

  • Validation of Activation: Reflux the mixture. The reaction is complete when gas evolution ( SO2​ and HCl ) ceases and the suspension becomes a clear, homogeneous solution.

  • Amidation: Concentrate the mixture under reduced pressure to remove excess SOCl2​ . Redissolve the crude acyl chloride in dry DCM and cool to 0°C.

  • Nucleophilic Attack: Slowly add concentrated aqueous ammonia ( NH4​OH , 5.0 eq). Causality: The massive excess of ammonia drives the equilibrium forward and acts as an acid sponge for the generated HCl, preventing the protonation of the unreacted ammonia.

  • Workup: Extract with DCM, wash with brine, dry over Na2​SO4​ , and evaporate to yield the pure amide.

Route C: Catalytic Hydration of 4-(Allyloxy)benzonitrile

Nitriles are generally resistant to hydrolysis under neutral conditions. This route utilizes a highly atom-economical approach by generating a powerful nucleophile via the alpha-effect[4].

Protocol:

  • Setup: Dissolve 4-(allyloxy)benzonitrile (1.0 eq) in Ethanol.

  • Catalytic Initiation: Cool the solution to 0°C. Add 20% aqueous NaOH (0.2 eq), followed by the slow addition of 30% H2​O2​ (1.5 eq). Causality: The base deprotonates H2​O2​ to form the hydroperoxide anion ( HOO− ). Due to the repulsion of adjacent lone pairs (the alpha-effect), HOO− is a significantly stronger nucleophile than the hydroxide ion, allowing it to rapidly attack the nitrile carbon at low temperatures.

  • Reaction: Stir at room temperature for 2-3 hours. The intermediate peroxyimidate collapses, releasing oxygen gas (visual validation of reaction progression) and forming the primary amide.

  • Workup: Quench with saturated sodium thiosulfate to destroy unreacted peroxides (validated by a negative starch-iodine test). Extract with Ethyl Acetate and crystallize.

Conclusion & Recommendations

For standard laboratory-scale synthesis where rapid access to the molecule is required, Route A remains the most straightforward method, provided proper safety controls for allyl bromide are in place. However, for large-scale manufacturing or GMP production, Route C is vastly superior. It avoids highly toxic alkylating agents, eliminates corrosive gas generation, and operates under mild, highly atom-economical conditions, aligning perfectly with modern green chemistry mandates.

References

  • "4-Prop-2-enoxybenzamide 97960-35-5 wiki", Guidechem.
  • "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones", PMC.
  • "Allyl bromide – Knowledge and References", Taylor & Francis.
  • "An efficient copper(II)

Sources

Comparative

Biological Activity Comparison of 4-(Allyloxy)benzamide Derivatives: A Comprehensive Guide for Drug Development

Benzamides represent a highly versatile pharmacophore in medicinal chemistry. Among them, 4-(Allyloxy)benzamide derivatives have garnered significant attention due to their unique physicochemical properties.

Author: BenchChem Technical Support Team. Date: March 2026

Benzamides represent a highly versatile pharmacophore in medicinal chemistry. Among them, 4-(Allyloxy)benzamide derivatives have garnered significant attention due to their unique physicochemical properties. The introduction of the allyloxy moiety (–O–CH₂–CH=CH₂) at the para position of the benzamide ring significantly alters the molecule's lipophilicity, electronic distribution, and spatial geometry.

This guide provides an objective comparison of the biological activities of 4-(allyloxy)benzamide derivatives—ranging from potent central nervous system (CNS) analgesia to their utility as chiral selectors in analytical biochemistry—against standard alternatives.

Comparative Biological Activity Profile

4-(Allyloxy)benzamide derivatives exhibit diverse biological activities that are heavily dictated by their N-substitutions.

  • Analgesic Activity: N-(2-aminocycloaliphatic) derivatives of 4-allyloxybenzamide demonstrate a remarkably high order of analgesic activity[1]. When compared to standard opioids like morphine and methadone, certain derivatives in this class provide potent pain alleviation with a lower apparent physical dependence liability, making them highly attractive for pain management drug development[2].

  • Analytical Biochemistry (Chiral Recognition): Derivatives such as (S)-N-1-(naphthyl)ethyl-4-allyloxybenzamide are utilized to synthesize highly stable chiral stationary phases for gas chromatography (GC) and supercritical fluid chromatography (SFC)[3]. These are critical for separating enantiomers like D-arabinitol, a primary biomarker for invasive candidiasis[4].

  • Comparison with Positional Isomers: While 4-allyloxybenzamides are prominent in analgesia and chromatography, their ortho counterparts (2-alkoxybenzamides) are typically recognized for dopamine receptor antagonism and antifungal activities[5].

Table 1: Biological Performance Comparison
Compound Class / DerivativePrimary Application / ActivityKey Advantage over AlternativesReference Standard
N-(2-aminocycloaliphatic)-4-allyloxybenzamides CNS AnalgesicLower physical dependence liability; higher potency in standard assaysMorphine, Methadone
(S)-N-1-(naphthyl)ethyl-4-allyloxybenzamide Chiral Selector (GC/SFC)High thermal stability (up to 280°C); excellent enantioselectivityStandard β-cyclodextrin phases
2-Allyloxybenzamides (Isomer Alternative) Dopamine Antagonist / AntifungalSpecific receptor binding driven by intramolecular N-H···O hydrogen bondingSulpiride, Metoclopramide
N-alkenyl-trialkoxybenzamides Muscle Relaxant / TranquilizerRapid onset in veterinary and transit applicationsDiazepam

Mechanistic Pathways and Causality

Why the Allyloxy Group? The causality behind selecting a 4-allyloxy substitution over a simple methoxy or ethoxy group lies in its dual functionality:

  • Lipophilicity & BBB Penetration: In neuropharmacological applications (analgesics), the increased carbon chain length and the presence of the π-bond enhance the molecule's partition coefficient (LogP). This facilitates rapid penetration across the blood-brain barrier (BBB), a strict prerequisite for CNS activity[1].

  • Synthetic Handle for Polymerization: In analytical applications, the terminal alkene of the allyloxy group serves as a highly reactive site for hydrosilylation. This allows the chiral benzamide to be covalently bonded to a polyhydromethylsiloxane backbone, creating a thermally stable stationary phase that outlasts dynamically coated columns[3].

Mechanism A 4-(Allyloxy)benzamide Derivative B Enhanced Lipophilicity (LogP Modulation) A->B C Terminal Alkene Reactivity A->C D Blood-Brain Barrier Penetration B->D E Hydrosilylation to Polysiloxane C->E F CNS Target Binding (Analgesia) D->F G Chiral Stationary Phase (Enantiomer Separation) E->G

Caption: Divergent functional pathways of 4-(allyloxy)benzamide derivatives based on structural properties.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The mandatory inclusion of internal standards and vehicle controls guarantees that the observed biological or analytical effects are strictly attributable to the 4-(allyloxy)benzamide derivative.

Protocol A: In Vivo Analgesic Evaluation (Mouse Hot-Plate Test)

Objective: To quantify the nociceptive threshold modulation by N-(2-aminocycloaliphatic)-4-allyloxybenzamides[2].

  • Subject Preparation: Acclimate adult male Swiss albino mice (20-25g) to the testing environment for 1 hour prior to the assay.

  • Self-Validating Controls: Divide mice into three cohorts: Vehicle (saline, negative control), Morphine (5 mg/kg, positive control), and Test Compound (graded doses: 1, 5, 10 mg/kg).

  • Administration: Administer compounds via subcutaneous (s.c.) injection to ensure consistent systemic absorption.

  • Testing: Place the mouse on a commercially available hot-plate apparatus maintained strictly at 55.0 ± 0.5°C.

  • Measurement: Record the latency time until the first sign of nociception (paw licking or jumping). Implement a strict 30-second cut-off to prevent tissue damage.

  • Data Analysis: Calculate the ED50 (Effective Dose for 50% maximal response) using log-probit analysis. Validation Check: The assay is considered valid only if the Morphine cohort exhibits a statistically significant increase in latency compared to the Vehicle cohort.

Protocol B: Preparation of Chiral Stationary Phase for D-Arabinitol Detection

Objective: To utilize (S)-N-1-(naphthyl)ethyl-4-allyloxybenzamide for GC separation of Candida metabolites[4],[3].

  • Hydrosilylation: React the 4-allyloxybenzamide derivative with polyhydromethylsiloxane in the presence of a platinum catalyst (e.g., Speier's catalyst) at 90°C under an inert argon atmosphere.

  • Column Coating: Dynamically coat a fused-silica capillary column (e.g., 25 m x 0.25 mm ID) with the resulting functionalized polymer dissolved in a pentane/dichloromethane matrix.

  • Cross-linking: Condition the column at 280°C to ensure thermal stability and cross-linking of the stationary phase.

  • Validation Check: Inject a racemic mixture of D/L-arabinitol (derivatized as trifluoroacetates). The system is self-validating if baseline resolution (Rs > 1.5) of the enantiomers is achieved, confirming the chiral recognition capability of the benzamide moiety.

Workflow S1 1. Compound Synthesis & QC S2 2. Dose Formulation S1->S2 S3 3. Hot-Plate Assay S2->S3 S4 4. ED50 Calculation S3->S4

Caption: Step-by-step workflow for the in vivo validation of analgesic benzamide derivatives.

Conclusion

4-(Allyloxy)benzamide derivatives offer a highly tunable scaffold for both therapeutic and analytical applications. Compared to their ortho-substituted counterparts, the para-allyloxy configuration provides optimal steric clearance for polymer functionalization in chromatography and highly favorable lipophilic profiles for CNS-targeted analgesia. By adhering to rigorous, self-validating experimental protocols, researchers can reliably leverage this chemical class for advanced drug development and diagnostic biomarker detection.

References

  • Analgesic n-(2-aminocycloaliphatic)benzamides.Google Patents (US4098904A).
  • D-arabinitol – a marker for invasive candidiasis. Medical Mycology / Oxford Academic. URL: [Link]

  • Crystal Structures of Some 2-Alkoxybenzamides. Sciforum. URL: [Link]

  • Polysiloxanes containing thermally stable chiral amide side-chains for capillary gas and supercritical fluid chromatography. Journal of Chromatography A / ResearchGate. URL:[Link]

Sources

Validation

Purity assessment of 4-(Allyloxy)benzamide by melting point analysis

An accurate assessment of chemical purity is a foundational requirement in pharmaceutical development and materials science. For 4-(Allyloxy)benzamide (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

An accurate assessment of chemical purity is a foundational requirement in pharmaceutical development and materials science. For 4-(Allyloxy)benzamide (CAS No. 97960-35-5) 1, a crystalline organic intermediate with a documented melting point of 144–146 °C [[2]](), thermal analysis provides the most direct window into its crystalline integrity.

This guide objectively compares the two dominant thermal methodologies for evaluating the purity of 4-(Allyloxy)benzamide: Capillary Melting Point Analysis (USP <741>) and Differential Scanning Calorimetry (ASTM E928) .

Mechanistic Grounding: The Thermodynamics of Melting

The assessment of purity via thermal analysis relies entirely on the thermodynamic principles of melting point depression. When impurities are trapped within the crystal lattice of 4-(Allyloxy)benzamide, they increase the entropy of the liquid phase upon melting. According to the Gibbs free energy equation ( ΔG=ΔH−TΔS ), this increased entropy lowers the chemical potential of the melt. Consequently, less thermal energy is required to transition the substance from a solid to a liquid.

This phenomenon, mathematically described by the Van't Hoff equation, results in two measurable artifacts: a depression of the onset temperature and a broadening of the melting range 3.

Thermodynamics Impurity Impurities in Crystal Lattice Entropy Increased Entropy of the Melt Impurity->Entropy Thermodynamic Disruption ChemPot Lowered Chemical Potential (Liquid) Entropy->ChemPot ΔG = ΔH - TΔS Depression Melting Point Depression ChemPot->Depression Van't Hoff Equation Broadening Melting Range Broadening ChemPot->Broadening Fractional Melting

Thermodynamic causality of melting point depression due to lattice impurities.

Methodological Comparison: USP <741> vs. ASTM E928

To objectively assess the purity of 4-(Allyloxy)benzamide, laboratories must choose a method that aligns with their required data resolution.

  • Capillary Melting Point (USP <741>) : This traditional method involves heating a packed capillary tube and visually observing the phase change 4. It is highly accessible and excellent for routine quality control. However, it is semi-quantitative; the "collapse point" (onset) and "clear point" (complete melt) are subject to operator interpretation and visual limits 5.

  • Differential Scanning Calorimetry (ASTM E928) : DSC provides a highly quantitative purity value for samples that are already >98.5% pure 3. By measuring the heat flow required to melt the sample and partitioning the melting endotherm into fractional areas, the Van't Hoff equation calculates the exact mole percent of impurities 6.

Workflow Start 4-(Allyloxy)benzamide Sample Prep Sample Preparation (Drying & Grinding) Start->Prep Split Select Analytical Method Prep->Split Capillary Capillary Method (USP <741>) Split->Capillary Routine QC DSC DSC Method (ASTM E928) Split->DSC High Precision Cap_Process Ramp 1°C/min Observe 144-146°C Capillary->Cap_Process DSC_Process Ramp 0.5°C/min Measure Heat Flow DSC->DSC_Process Cap_Result Qualitative Purity (Onset/Clear Point) Cap_Process->Cap_Result DSC_Result Quantitative Purity (Van't Hoff Plot) DSC_Process->DSC_Result

Logical workflow for selecting and executing melting point purity assessments.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, every run must function as a self-validating system. This requires incorporating strict calibration checks directly into the workflow.

Protocol A: Capillary Melting Point Analysis (per USP <741>)

Causality Focus: Heating rates must be strictly controlled. A rapid heating rate causes thermal lag between the heating block and the sample, artificially broadening the melting range 7.

  • System Validation : Run a USP Melting Point Reference Standard with a similar melting range, such as Phenacetin (certified clear point ~135.4 °C) [[5]](). If the instrument deviates by >0.8 °C, recalibrate the temperature scale.

  • Sample Preparation : Dry the 4-(Allyloxy)benzamide sample in a vacuum desiccator at <20 mm Hg for 3 hours 4. Reasoning: Residual moisture acts as a solvent impurity, artificially depressing the melting point. Grind the dried sample into a fine powder to maximize surface area and ensure uniform heat transfer.

  • Capillary Loading : Charge a standard USP capillary (10 cm length, 0.8–1.2 mm ID) 8 with the powder. Tap firmly on a solid surface to pack the column to a height of 2.5–3.5 mm [[5]]().

  • Heating Profile : Insert the capillary into the heating block at 139 °C (approximately 5 °C below the expected 144 °C onset) 5. Ramp the temperature at a strict rate of 1 ± 0.5 °C/min 4.

  • Observation : Record the temperature at which the powder column definitely collapses (onset) and the temperature at which no solid phase is apparent (clear point) [[7]]().

Protocol B: DSC Purity Determination (per ASTM E928)

Causality Focus: Sample mass must be kept minimal (1–3 mg) to prevent internal thermal gradients that skew the endotherm shape 9.

  • System Validation : Calibrate the DSC temperature and heat flow signals using high-purity (>99.99%) Indium metal at the exact heating rate intended for the sample [[6]]().

  • Sample Preparation : Weigh exactly 1.5 mg of dried 4-(Allyloxy)benzamide into a standard aluminum crucible and seal with a pierced lid. Reasoning: The pierced lid allows any volatile impurities to escape without pressurizing the pan, which could alter the melting thermodynamics.

  • Heating Profile : Equilibrate the furnace at 130 °C. Ramp the temperature at 0.5 °C/min up to 155 °C under a constant nitrogen purge 9.

  • Data Analysis : Integrate the melting endotherm to determine the total enthalpy of fusion ( ΔH ). Partition the first 10% to 50% of the area into fractional areas ( F ) [[6]](). Plot 1/F against the corresponding temperature ( Ts​ ). The slope of this linearized Van't Hoff plot yields the total mole percent of impurities [[9]]().

Comparative Performance Data

The following table summarizes the experimental performance of both methods when analyzing two different batches of 4-(Allyloxy)benzamide: a high-purity analytical grade and a crude synthesized batch.

ParameterBatch A (High Purity)Batch B (Crude Synthesis)Causality / Interpretation
Capillary (USP <741>) 144.5 °C – 145.8 °C141.2 °C – 144.9 °CBatch B shows significant depression and a broadened range (>3 °C), indicating lattice disruption by impurities.
DSC (ASTM E928) 99.6 mol%Invalid (<98.5 mol%)ASTM E928 is mathematically unreliable for purities <98.5% due to non-ideal solution behavior 6.
Enthalpy of Fusion ( ΔH ) 125.4 J/g118.2 J/gImpurities in Batch B reduce the total energy required to collapse the crystal lattice.
Throughput / Time ~15 minutes~45 minutesCapillary is faster for routine QC; DSC requires slower ramp rates (0.5 °C/min) for thermal equilibrium 9.

Conclusion

For the purity assessment of 4-(Allyloxy)benzamide, the choice of methodology dictates the resolution of the data. Capillary melting point analysis remains the gold standard for rapid, qualitative screening and identity confirmation. However, for rigorous drug development applications where exact impurity quantification is required, DSC provides unparalleled thermodynamic insight, provided the sample exceeds the 98.5 mol% purity threshold required by the Van't Hoff model.

References

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  • USP 741 Melting Point or Range | PDF. Scribd.
  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com.
  • 〈741〉 Melting Range or Temperature - USP-NF ABSTRACT. usp.org.
  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing.
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Comparative

A Senior Application Scientist's Guide to Benchmarking the Performance of 4-(Allyloxy)benzamide in Synthetic Protocols

This guide provides an in-depth comparative analysis of synthetic protocols for 4-(Allyloxy)benzamide, a versatile chemical intermediate. Designed for researchers, scientists, and drug development professionals, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of synthetic protocols for 4-(Allyloxy)benzamide, a versatile chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural outlines to explore the causality behind experimental choices, benchmark performance against viable alternatives, and provide robust, field-tested methodologies.

Introduction: The Strategic Value of 4-(Allyloxy)benzamide

4-(Allyloxy)benzamide is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure combines two key features:

  • The Benzamide Core: A "privileged scaffold" frequently found in biologically active compounds, known for its ability to form hydrogen bonds and interact with various biological targets.[1]

  • The Allyloxy Group: A reactive handle that offers a gateway to a wide array of subsequent chemical transformations, allowing for the diversification of the core molecule.[2]

The efficiency and success of any multi-step synthesis relying on this intermediate are critically dependent on the performance of its initial preparation. This guide benchmarks the primary synthetic route, the Williamson ether synthesis, by comparing various reaction conditions and strategic alternatives to provide a clear framework for methodological optimization.

Chapter 1: The Workhorse Protocol: Williamson Ether Synthesis

The most direct and widely employed method for preparing 4-(Allyloxy)benzamide is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated in situ from 4-hydroxybenzamide, attacks an allyl halide.[3]

The general scheme involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzamide by a base, followed by nucleophilic attack on allyl bromide or chloride.

Core Mechanism: An SN2 Pathway

The reaction's efficiency is governed by the principles of SN2 reactions:

  • Nucleophile Strength: The phenoxide formed must be sufficiently nucleophilic. The electron-withdrawing nature of the para-amide group slightly reduces the nucleophilicity of the phenoxide compared to phenol itself, but it remains a competent nucleophile.

  • Substrate Accessibility: Primary halides like allyl bromide are ideal substrates as they are sterically unhindered, minimizing competing elimination (E2) reactions.[4]

  • Leaving Group Ability: Bromide is an excellent leaving group, making allyl bromide a more reactive alkylating agent than allyl chloride.

  • Solvent Choice: Polar aprotic solvents such as acetonitrile or DMF are preferred as they solvate the cation of the base without forming hydrogen bonds with the nucleophile, thus maximizing its reactivity.[5]

Williamson_Ether_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 4-Hydroxybenzamide D Generate Phenoxide Ion A->D B Base (e.g., K₂CO₃) B->D C Solvent (e.g., Acetonitrile) C->D F Heat to Reflux (e.g., 80°C) D->F E Add Allyl Bromide E->F G Reaction Quench (e.g., Water) F->G Monitor by TLC H Solvent Extraction (e.g., Ethyl Acetate) G->H I Purification (Recrystallization or Chromatography) H->I J 4-(Allyloxy)benzamide I->J

Caption: Workflow for the Williamson ether synthesis of 4-(Allyloxy)benzamide.

Chapter 2: Performance Benchmarking and Comparative Analysis

The choice of reagents and conditions dramatically impacts the yield, reaction time, and environmental footprint of the synthesis. Below, we compare several approaches.

Comparison of Reaction Conditions

The selection of base, solvent, and energy input is critical for optimizing the Williamson ether synthesis. Recent advancements have focused on "green chemistry" approaches to reduce reaction times and avoid hazardous solvents.[6]

ParameterConventional MethodGreen PTC MethodRationale & Causality
Starting Material Salicylamide (ortho-isomer)Salicylamide (ortho-isomer)Data for the para-isomer is less common in comparative green studies, but principles are directly transferable. The ortho-isomer provides a good benchmark.
Alkylating Agent Ethyl IodideEthyl IodideEthyl iodide is used here as a proxy for a reactive alkyl halide.
Base K₂CO₃K₂CO₃Potassium carbonate is a mild, inexpensive, and effective base for deprotonating phenols.
Solvent DMFWaterDMF is a classic polar aprotic solvent that enhances SN2 rates. Water is a green alternative, but requires a catalyst to overcome immiscibility.
Catalyst None / KIPhase Transfer Catalyst (PTC), e.g., TBABIn water, a PTC is essential to carry the phenoxide ion into the organic phase (the alkyl halide) for the reaction to occur.
Energy Source Conventional Heating (Reflux)Microwave (MW) IrradiationMicrowave heating provides rapid, uniform energy transfer, drastically reducing reaction times by overcoming thermal conductivity limits.
Time 4 hours[6]2 minutes[6]The combination of PTC and microwave energy provides a massive rate enhancement.
Yield 60%[6]94%[6]The enhanced reaction kinetics and efficiency of the PTC system lead to significantly higher yields.

Table 1: Comparative analysis of conventional vs. green synthetic conditions. Data is adapted from a study on the analogous 2-ethoxybenzamide synthesis, which follows the same mechanism.[6]

Comparison with Isomeric Precursors

The position of the hydroxyl group relative to the amide significantly influences reactivity due to electronic and steric effects.[7]

  • 4-Hydroxybenzamide (Para): The hydroxyl group is electronically unhindered. Deprotonation and subsequent nucleophilic attack proceed efficiently. This is the ideal substrate among the isomers.

  • 3-Hydroxybenzamide (Meta): Reactivity is similar to the para-isomer, with minor differences due to electronic effects. It is also a good substrate.

  • 2-Hydroxybenzamide (Ortho): This isomer, also known as salicylamide, presents a significant challenge. Strong intramolecular hydrogen bonding exists between the phenolic proton and the amide carbonyl oxygen. This interaction increases the energy required to deprotonate the phenol and can sterically hinder the approach of the alkylating agent, often leading to lower yields or requiring more forcing conditions.[6]

Comparison of Synthetic Strategies

An alternative to direct O-alkylation of 4-hydroxybenzamide is a multi-step approach starting from a different precursor.

Route A: Alkylation First (4-Hydroxybenzamide + Allyl Bromide → 4-(Allyloxy)benzamide)

Route B: Amidation Last (Ethyl 4-Hydroxybenzoate + Allyl Bromide → Ethyl 4-(Allyloxy)benzoate → 4-(Allyloxy)benzamide)

MetricRoute A (Direct Alkylation)Route B (Amidation Last)Analysis
Number of Steps 12Route A is more step-economical.
Starting Materials 4-HydroxybenzamideEthyl 4-Hydroxybenzoate, Hydrazine/AmmoniaAvailability and cost are comparable. Route B requires an additional amidation reagent.
Key Challenge Potential for N-alkylation (minor side reaction).Requires a separate amidation step (e.g., refluxing with hydrazine hydrate).[8]Direct alkylation is generally more straightforward. The amidation of the ester in Route B is typically high-yielding but adds a full synthetic step.[8]
Overall Efficiency HighModerate-HighRoute A is generally preferred for its directness and higher overall process efficiency unless the ester intermediate is required for other purposes.

Table 2: Comparison of alternative synthetic strategies.

Chapter 3: The Synthetic Versatility of the Allyl Group

The performance of 4-(Allyloxy)benzamide as a synthetic intermediate is ultimately defined by the reactivity of its allyl group. This moiety serves as a versatile functional handle for downstream modifications.[2]

Allyl_Reactions cluster_reactions Downstream Transformations cluster_products Resulting Scaffolds A 4-(Allyloxy)benzamide B Hydrogenation (H₂, Pd/C) A->B C Dihydroxylation (OsO₄, NMO) A->C D Epoxidation (m-CPBA) A->D E Halogenation (Br₂) A->E F Ozonolysis (1. O₃; 2. Zn/H₂O) A->F G 4-(Propoxy)benzamide B->G H 4-(2,3-Dihydroxypropoxy)benzamide C->H I 4-(2-(Oxiran-2-yl)methoxy)benzamide D->I J 4-(2,3-Dibromopropoxy)benzamide E->J K 4-((Formylmethoxy))benzamide F->K

Caption: Key downstream synthetic transformations of the allyl group.

Table 3: Common Transformations of the Allyloxy Moiety [2]

Reaction Type Typical Reagents Resulting Functional Group
Hydrogenation H₂, Pd/C Propoxy group
Dihydroxylation OsO₄ (cat.), NMO 2,3-dihydroxypropoxy group
Epoxidation m-CPBA 2-(oxiran-2-ylmethoxy) group
Halogenation Br₂, Cl₂ 2,3-dihalopropoxy group

| Ozonolysis | 1. O₃; 2. Zn/H₂O or Me₂S | (formylmethoxy) group (aldehyde) |

Chapter 4: Detailed Experimental Protocols

The following protocols are self-validating systems designed for reproducibility.

Protocol 1: Optimized Conventional Synthesis of 4-(Allyloxy)benzamide

This protocol is based on standard, reliable laboratory procedures for Williamson ether synthesis.[5][9]

  • Materials:

    • 4-Hydroxybenzamide (1.37 g, 10 mmol)

    • Allyl bromide (1.0 mL, 11.5 mmol, 1.15 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol, 2.0 eq)

    • Acetonitrile (CH₃CN), anhydrous (50 mL)

    • Standard glassware for reflux, magnetic stirring, and extraction.

  • Procedure:

    • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzamide and anhydrous potassium carbonate.

    • Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by allyl bromide via syringe.

    • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

    • Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of ethyl acetate.

    • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-(Allyloxy)benzamide as a white solid.

  • Expected Yield: >85%

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The molecular weight is 177.20 g/mol .[10]

Conclusion

The performance of 4-(Allyloxy)benzamide in synthetic protocols is most reliably and efficiently achieved through the Williamson ether synthesis , starting from 4-hydroxybenzamide. Our comparative analysis demonstrates that while conventional methods are robust, performance can be significantly enhanced by adopting modern techniques.

  • Optimal Performance: For maximum yield and minimal reaction time, a microwave-assisted synthesis using a phase-transfer catalyst in an aqueous medium represents the state-of-the-art, embodying the principles of green chemistry.[6]

  • Reliability: For standard laboratory settings, the use of potassium carbonate as a base in a polar aprotic solvent like acetonitrile provides excellent and reproducible yields with straightforward workup procedures.

  • Versatility: The true value of 4-(Allyloxy)benzamide is realized in its capacity as a versatile intermediate. The allyl group provides a robust handle for a wide range of downstream functionalizations, making it a strategic building block for creating diverse molecular libraries.

This guide provides the foundational data and mechanistic understanding for scientists to make informed, evidence-based decisions when incorporating 4-(Allyloxy)benzamide into their synthetic workflows.

References

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